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Foundational

Mechanism of Action for O,S-bis(4-methylphenyl) dithiocarbonate in Radical Reactions

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary O,S-bis(4-methylphenyl) dithiocarbonate belongs to the xanthate class of thiocarbonylthio compounds, w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

O,S-bis(4-methylphenyl) dithiocarbonate belongs to the xanthate class of thiocarbonylthio compounds, which play a pivotal role in the landscape of controlled radical polymerization. This guide elucidates the dual mechanistic pathways through which this specific agent operates: primarily as a highly effective chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and secondarily as a photo-iniferter. We will dissect the core chemical principles, explore the kinetics and thermodynamics that govern its reactivity, and provide practical insights into its application, particularly with less activated monomers. This document serves as a comprehensive resource, grounded in authoritative literature, to enable researchers to harness the full potential of O,S-bis(4-methylphenyl) dithiocarbonate in the synthesis of well-defined polymers.

Chapter 1: Foundational Concepts in Controlled Radical Polymerization

Conventional free-radical polymerization, while robust, offers limited control over polymer architecture, molecular weight, and dispersity. The advent of Controlled/Living Radical Polymerization (CRP) techniques revolutionized polymer synthesis by introducing mechanisms that minimize irreversible termination events.[1][2] Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as one of the most versatile methods due to its tolerance of a wide range of monomers and reaction conditions.[3][4]

The power of RAFT lies in the use of a thiocarbonylthio compound, known as a RAFT agent or CTA. These agents establish a rapid dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant polymer chains that are capped with the thiocarbonylthio group.[5] This process ensures that all polymer chains have an equal probability of growth, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Mw/Mn < 1.2).[5]

RAFT agents are generally classified based on the "Z" group attached to the thiocarbonyl (C=S) moiety, which modulates their reactivity. The main classes include:

  • Dithioesters (Z = Aryl or Alkyl)

  • Trithiocarbonates (Z = S-Alkyl) [6]

  • Dithiocarbamates (Z = N-Aryl, N-Alkyl) [7][8]

  • Xanthates (Z = O-Aryl, O-Alkyl) [3]

O,S-bis(4-methylphenyl) dithiocarbonate is a xanthate, a class particularly distinguished for its efficacy in controlling the polymerization of less activated monomers (LAMs), such as vinyl acetate and N-vinyl derivatives, which are notoriously difficult to control with other RAFT agents.[9][10]

Chapter 2: The Core Mechanism: RAFT Polymerization

The mechanism of RAFT polymerization mediated by O,S-bis(4-methylphenyl) dithiocarbonate (Structure: 4-Me-Ph-S-C(=S)O-Ph-4-Me) proceeds through a series of key steps that establish a controlled equilibrium.

2.1: Step-by-Step Mechanistic Breakdown

  • Initiation: A standard radical initiator (e.g., AIBN) thermally decomposes to generate initial radicals (I•), which react with a monomer (M) to form a short propagating chain (Pn•).

  • Pre-Equilibrium & Reinitiation: The propagating radical (Pn•) adds to the C=S bond of the O,S-bis(4-methylphenyl) dithiocarbonate CTA. This creates a short-lived intermediate radical. This intermediate fragments, expelling the "R" group—in this case, a 4-methylphenyl radical (•R)—to form a dormant polymeric xanthate. The expelled •R radical must be sufficiently reactive to initiate a new polymer chain (Pm•).[10] This initial phase establishes the fundamental equilibrium.

  • Main RAFT Equilibrium: This is the heart of the control mechanism. A propagating radical (Pn•) adds to the thiocarbonylthio group of a dormant polymer chain (Pm-CTA). This addition forms an intermediate radical which rapidly fragments. This fragmentation can either revert to the starting species or, more importantly, release the other polymer chain as a new propagating radical (Pm•), leaving the original chain dormant (Pn-CTA). This rapid chain transfer between active and dormant states ensures that all chains grow at a similar rate.

  • Termination: As with all radical processes, termination via coupling or disproportionation of two radicals occurs. However, in a well-controlled RAFT system, the concentration of active radicals is kept very low, and the rate of chain transfer is significantly faster than the rate of termination. This minimizes the number of "dead" chains and preserves the "living" character of the polymerization.

2.2: Diagram of the RAFT Equilibrium

RAFT_Mechanism Pn_rad Propagating Radical (Pn•) Intermediate Intermediate Radical Pn_rad->Intermediate + CTA Polymeric Xanthate (Pm-S-C(=S)OAr) CTA->Intermediate Addition Pm_rad New Propagating Radical (Pm•) Intermediate->Pm_rad Fragmentation Dormant_Pn Dormant Chain (Pn-S-C(=S)OAr) Intermediate->Dormant_Pn +

Caption: The main RAFT equilibrium cycle.

2.3: Causality of Reactivity

The efficacy of a xanthate like O,S-bis(4-methylphenyl) dithiocarbonate is dictated by the electronic nature of its "Z" (O-aryl) and "R" (S-aryl) groups.

  • Z-Group (O-4-methylphenyl): The oxygen atom is electron-donating, which increases electron density on the C=S bond. This can lower the rate of radical addition compared to dithioesters or trithiocarbonates.[3] However, this same electronic contribution is what makes xanthates particularly suitable for LAMs, where a less reactive CTA is required to maintain control.

  • R-Group (S-4-methylphenyl): This group must function as a good leaving group upon fragmentation of the intermediate radical. The stability of the expelled radical is a key factor. It must also be reactive enough to efficiently reinitiate monomer polymerization.[10]

Chapter 3: The Photo-Iniferter Mechanism

Beyond their role in thermally initiated RAFT, xanthates are potent photo-iniferters (photo-induced initiator-transfer agent-terminators).[9][11] This functionality allows for polymerization to be triggered and controlled by light, often under milder conditions than thermal initiation.

3.1: Mechanism of Photo-Activation

Under UV or visible light irradiation, the xanthate molecule absorbs energy, promoting it to an excited state. This leads to homolytic β-fragmentation of the C-S bond, generating two distinct radical species:[9]

  • An Initiating Radical (•R): The 4-methylphenyl radical (from the S-aryl side) initiates polymerization by adding to a monomer molecule.

  • A Persistent Xanthate Radical: The dithiocarbonyl radical (•S-C(=S)O-Ph-4-Me) is relatively stable and less reactive towards the monomer. It primarily acts as a deactivating agent, reversibly terminating the growing polymer chains.

This reversible termination establishes control over the polymerization. The continuous cycle of photo-activation (fragmentation) and deactivation (radical coupling) maintains a low concentration of active radicals, analogous to the RAFT equilibrium.

3.2: Diagram of the Photo-Iniferter Process

Photo_Iniferter Xanthate Xanthate CTA (R-S-C(=S)OAr) R_rad Initiating Radical (R•) Xanthate->R_rad Fragmentation X_rad Persistent Xanthate Radical (•S-C(=S)OAr) Xanthate->X_rad Light Light (hν) Light->Xanthate Pn_rad Propagating Chain (Pn•) R_rad->Pn_rad + Monomer Monomer Monomer (M) Dormant Dormant Chain (Pn-S-C(=S)OAr) Pn_rad->Dormant + Xanthate Radical (•X) Dormant->Pn_rad Activation (hν or thermal)

Caption: Photo-iniferter mechanism of a xanthate CTA.

3.3: XPI-RAFT Polymerization

A powerful modern strategy, Xanthate-supported photo-iniferter (XPI)-RAFT polymerization, decouples photo-activation from molecular weight control. In this system, a small amount of a xanthate is added to a conventional RAFT polymerization that uses a more efficient CTA (like a trithiocarbonate). The xanthate's role is simply to absorb light and generate radicals, while the primary RAFT agent manages the chain transfer equilibrium and ensures low dispersity.[9] This approach allows for rapid, light-mediated polymerization with excellent control.

Chapter 4: Experimental & Practical Considerations

4.1: Representative Experimental Protocol (Thermal RAFT)

This protocol is a generalized representation for the synthesis of a polymer using O,S-bis(4-methylphenyl) dithiocarbonate as a CTA.

  • Reagent Preparation: In a Schlenk flask, add the monomer (e.g., N-vinylpyrrolidone, 150 eq.), O,S-bis(4-methylphenyl) dithiocarbonate (1 eq.), and a radical initiator (e.g., AIBN, 0.2 eq.).[1] Add the appropriate solvent (e.g., dioxane) to achieve the desired concentration.

  • Degassing: Seal the flask with a rubber septum. Subject the solution to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After backfilling with an inert gas (Nitrogen or Argon), place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitoring: At timed intervals, carefully extract aliquots using a degassed syringe. Quench the polymerization by exposing the aliquot to air and cooling it in an ice bath. Analyze the samples for monomer conversion (via ¹H NMR) and molecular weight/dispersity (via Gel Permeation Chromatography - GPC).

  • Termination & Purification: Once the desired conversion is reached, stop the reaction by cooling the flask and exposing the contents to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Filter and dry the resulting polymer under vacuum.

4.2: Workflow for a RAFT Polymerization Experiment

RAFT_Workflow A 1. Reagent Mixing (Monomer, CTA, Initiator, Solvent) B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Polymerization (Heating under Inert Atmosphere) B->C D 4. In-situ Monitoring (NMR, GPC Aliquots) C->D Sampling E 5. Reaction Quenching (Cooling & Air Exposure) C->E Target Reached D->C Continue F 6. Polymer Purification (Precipitation & Drying) E->F G 7. Final Characterization (GPC, NMR, etc.) F->G

Caption: Standard experimental workflow for RAFT polymerization.

4.3: Performance Data Summary

Xanthate CTAs demonstrate excellent control over the polymerization of various monomers, particularly LAMs.

MonomerCTA TypeResulting Mn ( g/mol )Dispersity (Mw/Mn or Đ)Reference
N-vinylindoleXanthate1,700 - 19,4001.20 - 1.40[3]
N-vinylpyrrolidoneXanthateup to 26,700~1.36[1]
Vinyl Acetate (VAc)Pyrazole-carbodithioate-< 1.3[8]
Methyl Acrylate (MA)Pyrazole-carbodithioate-< 1.1[8]

Chapter 5: Conclusion

O,S-bis(4-methylphenyl) dithiocarbonate is a versatile and powerful tool in polymer science. Its primary mechanism of action is as a chain transfer agent in RAFT polymerization, where it excels at controlling the polymerization of less activated monomers. The electronic properties conferred by its O-aryl "Z" group are central to this capability. Furthermore, its ability to function as a photo-iniferter opens avenues for light-mediated polymer synthesis under mild conditions. Understanding these dual mechanistic roles enables researchers to make informed decisions when designing synthetic strategies for advanced polymeric materials with precise architectures and functionalities. The continued exploration of xanthate-based systems, particularly in synergistic applications like XPI-RAFT, promises to further expand the boundaries of controlled radical polymerization.

References

  • Lederer, A., et al. (n.d.). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Kanazawa, A., et al. (2007). Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives. Macromolecules, ACS Publications. Available at: [Link]

  • Lehnen, D., et al. (2024). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry, Royal Society of Chemistry. Available at: [Link]

  • Badey, A., et al. (2007). Xanthate-Mediated Copolymerization of Vinyl Monomers for Amphiphilic and Double-Hydrophilic Block Copolymers with Poly(ethylene glycol). Macromolecules, ACS Publications. Available at: [Link]

  • Uno, T., et al. (2005). Xanthate-Mediated Radical Polymerization of N-Vinylpyrrolidone in Fluoroalcohols for Simultaneous Control of Molecular Weight and Tacticity. Macromolecules, ACS Publications. Available at: [Link]

  • Grainger, R. S. (n.d.). Radical mediated reactions of dithiocarbamates. University of Birmingham. Available at: [Link]

  • Ciamei, A., et al. (2019). A visible-light mediated three-component radical process using dithiocarbamate anion catalysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Taylor, C. M. (1969). Studies in the dithiocarbamate series. Part III. Mechanistic studies on the reaction of N-benzylpiperidines and N-benzylpyrrolidines with carbon disulphide. Journal of the Chemical Society C: Organic, RSC Publishing. Available at: [Link]

  • McMaster, C., et al. (2012). Radical-mediated reduction of the dithiocarbamate group under tin-free conditions. Organic & Biomolecular Chemistry, PubMed. Available at: [Link]

  • Falodun, O. E., et al. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia.pub. Available at: [Link]

  • Rizzardo, E., et al. (n.d.). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. CSIRO. Available at: [Link]

  • Bai, R., et al. (2000). Study on controlled free-radical polymerization in the presence of dithiobenzoic acid (DTBA). Wiley Online Library. Available at: [Link]

  • Ivashenko, O., et al. (2022). RAFT-Based Polymers for Click Reactions. MDPI. Available at: [Link]

  • Willcock, H., et al. (2015). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, RSC Publishing. Available at: [Link]

  • Sogabe, S., et al. (2017). Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. MDPI. Available at: [Link]

Sources

Exploratory

Structural Characterization of O,S-Bis(4-methylphenyl) Dithiocarbonate by NMR Spectroscopy

Executive Summary The structural validation of organosulfur compounds, particularly dithiocarbonates (xanthate derivatives), is a critical quality control step in drug development, agricultural chemistry, and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of organosulfur compounds, particularly dithiocarbonates (xanthate derivatives), is a critical quality control step in drug development, agricultural chemistry, and materials science (e.g., RAFT polymerization agents). For O,S-bis(4-methylphenyl) dithiocarbonate , the primary analytical challenge lies in unambiguously differentiating the two virtually identical p-tolyl rings (one oxygen-bound, one sulfur-bound) and confirming their connectivity to the central thiocarbonyl (C=S) core.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data listing. Here, we dissect the causality behind the spectral phenomena and provide a self-validating Nuclear Magnetic Resonance (NMR) protocol to ensure absolute structural certainty.

Molecular Architecture & Spectroscopic Causality

To characterize O,S-bis(4-methylphenyl) dithiocarbonate, we must first understand how its molecular architecture dictates its NMR behavior. The molecule consists of three distinct domains: the O-aryl ring , the S-aryl ring , and the thiocarbonyl (C=S) core .

The Electronic Tug-of-War
  • The O-Aryl Ring ( p -Tolyl-O-) : Oxygen is highly electronegative and typically donates electron density into an aromatic ring via resonance. However, in a dithiocarbonate, the oxygen lone pairs are strongly delocalized into the adjacent, highly electron-withdrawing C=S group ( O−C(=S)↔O+=C(−S−) ). This cross-conjugation effectively turns the oxygen into an electron-withdrawing group relative to the aryl ring. Consequently, the ortho protons (H-2, H-6) are deshielded (~7.05 ppm), and the ipso carbon experiences a massive downfield shift to approximately 152 ppm[1].

  • The S-Aryl Ring ( p -Tolyl-S-) : Sulfur is less electronegative than oxygen and exhibits poorer 3p−2p π -orbital overlap with the C=S carbon. The S-aryl ring is less perturbed by cross-conjugation, resulting in ortho protons that resonate further downfield (~7.40 ppm) due to the anisotropic effects of the sulfur atom, while its ipso carbon remains heavily shielded (~126 ppm) compared to its oxygen counterpart.

  • The Thiocarbonyl Core (C=S) : The C=S carbon lacks attached protons and relies on inefficient dipole-dipole relaxation. Spectroscopically, it characteristically resonates at an extreme downfield shift of approximately 215 ppm. This is driven by the paramagnetic shielding term ( σp​ ) inherent to the low-lying n→π∗ transitions of the C=S double bond[1].

High-Resolution NMR Acquisition Protocol

A robust NMR protocol must be a self-validating system . Every step must include internal checks to prevent the misinterpretation of degraded samples (dithiocarbonates are susceptible to hydrolysis) or instrumental artifacts.

Step 1: Sample Preparation & Integrity Check
  • Solvent Selection : Dissolve 30 mg (for 1 H) to 80 mg (for 13 C/2D) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen because it lacks exchangeable protons and provides a reliable deuterium lock signal.

  • Internal Standard : Add 0.05% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference baseline.

  • Self-Validation Checkpoint : Before proceeding to time-intensive 2D experiments, run a rapid 1-scan 1 H NMR. Calculate the integration ratio of the two methyl singlets (~2.35 and 2.40 ppm) against the aromatic region. A strict 6H:8H ratio confirms the molecule is intact. Any deviation indicates thermal degradation or hydrolysis into p -cresol and p -toluenethiol.

Step 2: 1D 1 H NMR Acquisition
  • Parameters : 400 MHz or higher spectrometer, 298 K, 16 scans, relaxation delay ( D1​ ) of 1.5 seconds.

  • Rationale : The D1​ ensures complete longitudinal relaxation of the methyl protons, ensuring accurate quantitative integration.

Step 3: 1D 13 C{ 1 H} NMR Acquisition
  • Parameters : 100 MHz, 1024 scans, WALTZ-16 proton decoupling.

  • Causality in Parameter Selection : Optimizing the relaxation delay ( D1​ ) is critical for quaternary carbons like the C=S core, which lack attached protons and rely on inefficient dipole-dipole relaxation mechanisms[2]. A D1​ of ≥3.0 seconds must be used to prevent signal saturation of the 215 ppm peak.

Step 4: 2D NMR (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence) : Maps direct 1JCH​ couplings to separate the overlapping aromatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Configured for long-range couplings ( nJCH​≈8 Hz). Multidimensional NMR, specifically HMBC, is the gold standard for unambiguously linking isolated spin systems across heteroatoms[3].

Visualizations: Workflows and Logical Proofs

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298 K) Acq1D 1D NMR Acquisition (1H, 13C) SamplePrep->Acq1D Validated Sample Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D T1 & S/N Check DataProc Data Processing (FT, Phase/Baseline Corr.) Acq2D->DataProc Raw FID Data StructEluc Structural Elucidation & Ring Differentiation DataProc->StructEluc Processed Spectra

Figure 1: Self-validating NMR workflow for the structural elucidation of dithiocarbonates.

HMBC_Map CS_Core Thiocarbonyl Core (C=S, ~215 ppm) O_Tolyl O-Tolyl Protons (H-ortho, ~7.0 ppm) O_Tolyl->CS_Core ³J_CH O_Ipso O-Aryl Ipso Carbon (~152 ppm) O_Tolyl->O_Ipso ²J_CH S_Tolyl S-Tolyl Protons (H-ortho, ~7.4 ppm) S_Tolyl->CS_Core ³J_CH S_Ipso S-Aryl Ipso Carbon (~126 ppm) S_Tolyl->S_Ipso ²J_CH

Figure 2: Key HMBC correlations confirming the linkage of both p-tolyl rings to the C=S core.

Quantitative Data Summaries

The following tables synthesize the expected high-resolution NMR data, acting as a reference matrix for spectral interpretation.

Table 1: 1 H NMR Data Assignment (400 MHz, CDCl 3​ )
Proton GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
S-Aryl Ortho (H-2', H-6')~7.40Doublet2H8.0Adjacent to Sulfur
O-Aryl Meta (H-3, H-5)~7.25Doublet2H8.5Meta to Oxygen
S-Aryl Meta (H-3', H-5')~7.20Doublet2H8.0Meta to Sulfur
O-Aryl Ortho (H-2, H-6)~7.05Doublet2H8.5Adjacent to Oxygen
S-Aryl Methyl~2.40Singlet3H-S-C 6​ H 4​ -CH 3​
O-Aryl Methyl~2.35Singlet3H-O-C 6​ H 4​ -CH 3​
Table 2: 13 C NMR Data Assignment (100 MHz, CDCl 3​ )
Carbon GroupChemical Shift ( δ , ppm)TypeStructural Assignment
Thiocarbonyl (C=S)~215.0QuaternaryCore C =S
O-Aryl Ipso (C-1)~152.0QuaternaryAttached to Oxygen
S-Aryl Para (C-4')~140.0QuaternaryAttached to Methyl
O-Aryl Para (C-4)~136.0QuaternaryAttached to Methyl
S-Aryl Ortho (C-2', C-6')~135.0CHOrtho to Sulfur
O-Aryl Meta (C-3, C-5)~130.0CHMeta to Oxygen
S-Aryl Meta (C-3', C-5')~129.5CHMeta to Sulfur
S-Aryl Ipso (C-1')~126.0QuaternaryAttached to Sulfur
O-Aryl Ortho (C-2, C-6)~121.5CHOrtho to Oxygen
S-Aryl Methyl~21.4CH 3​ S-C 6​ H 4​ -C H 3​
O-Aryl Methyl~21.0CH 3​ O-C 6​ H 4​ -C H 3​

References

  • Bull, Chem. Soc. Jpn., 73, 471. oup.com. 1

  • High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. elsevier.com. 2

  • Spectrometric Identification of Organic Compounds, 8th Edition. wiley.com. 3

Sources

Foundational

Electronic Properties and Reactivity of O,S-Di-p-tolyl Dithiocarbonate in Organic Synthesis: A Mechanistic and Practical Guide

Executive Summary In advanced organic synthesis, dithiocarbonates (xanthates and their aryl derivatives) serve as highly versatile intermediates, bridging the gap between radical chemistry and thermal rearrangements. O,S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, dithiocarbonates (xanthates and their aryl derivatives) serve as highly versatile intermediates, bridging the gap between radical chemistry and thermal rearrangements. O,S-di-p-tolyl dithiocarbonate represents a specific, electronically modulated member of this family. The presence of the p-tolyl (4-methylphenyl) groups on both the oxygen and sulfur atoms fundamentally alters the electron density of the thiocarbonyl core, dictating its behavior in thermal isomerizations (such as the Schönberg rearrangement) and radical addition-fragmentation cascades.

This whitepaper dissects the electronic properties of O,S-di-p-tolyl dithiocarbonate, explains the causality behind its kinetic behavior, and provides self-validating experimental protocols for its utilization and analysis in the laboratory.

Electronic Architecture and Substituent Effects

The reactivity of O,S-diaryl dithiocarbonates is governed by the electrophilicity of the thiocarbonyl ( C=S ) carbon and the nucleophilicity of the adjacent sulfur atom.

In O,S-di-p-tolyl dithiocarbonate, the methyl groups at the para positions exert a weak electron-donating effect (+I and hyperconjugation) .

  • On the O-aryl ring: The electron-donating methyl group increases the electron density of the aromatic ring. This decreases the electrophilicity of the ipso-carbon (the carbon attached to the oxygen), making it less susceptible to intramolecular nucleophilic attack.

  • On the S-aryl ring: The nucleofugality (leaving group ability) and nucleophilicity of the sulfur are modulated. Theoretical analyses based on group electrophilicity indices demonstrate that the non-leaving group actively participates in the transition state stabilization 1[1].

Because the p-tolyl group makes the migrating ring electron-rich, it inherently raises the activation barrier for nucleophilic capture compared to electron-deficient analogs.

The Schönberg Rearrangement: Mechanistic Causality

The most defining reaction of O,S-diaryl dithiocarbonates is their thermal rearrangement to S,S-diaryl dithiocarbonates, known as the Schönberg rearrangement (closely related to the Newman-Kwart rearrangement of thiocarbamates 2[2]).

The Reaction Pathway

When heated to elevated temperatures (typically >200 °C), the molecule undergoes an intramolecular SN​Ar -like process. The thiocarbonyl sulfur attacks the ipso-carbon of the O-aryl ring, forming a highly strained, four-membered spirocyclic thiotane transition state. This intermediate involves a temporary disruption of aromaticity (a Meisenheimer-like complex), which is why the reaction requires forcing conditions3[3].

Mechanism A O,S-di-p-tolyl dithiocarbonate (Ground State) B Spirocyclic Thiotane Transition State (Disrupted Aromaticity) A->B Δ (>200 °C) High Activation Energy C S,S-di-p-tolyl dithiocarbonate (Thermodynamic Sink) B->C Rapid Ring Opening Negative ΔS‡

Caption: Mechanistic pathway of the Schönberg rearrangement via a spirocyclic transition state.

Causality of the p-Tolyl Substitution

Why does O,S-di-p-tolyl dithiocarbonate rearrange slower than its unsubstituted counterpart? The kinetics follow a strict first-order unimolecular pathway with a negative entropy of activation ( ΔS‡ ), indicating a highly ordered transition state. As established by 4[4], the rearrangement is facilitated by electron-withdrawing groups on the migrating ring. The electron-donating p-methyl group destabilizes the negatively charged Meisenheimer-like transition state, increasing the enthalpy of activation ( ΔH‡ ).

Quantitative Data: Substituent Effects

The following table summarizes the causal relationship between the electronic nature of the para-substituent (Y) on the migrating O-aryl ring and the relative kinetic rate of the Schönberg rearrangement in diphenyl ether at 200 °C[4].

Migrating Aryl Substituent (Y)Electronic NatureHammett σp​ Relative Rearrangement RateMechanistic Impact
-OCH₃ Strong EDG-0.27SlowestStrongest destabilization of TS
-CH₃ (p-tolyl) Weak EDG -0.17 Slow Raises ΔH‡ via +I effect
-H (Phenyl) Neutral0.00BaselineStandard reference point
-Cl Weak EWG+0.23FastLowers ΔH‡ via -I effect
-NO₂ Strong EWG+0.78FastestExceptional stabilization of TS

Self-Validating Experimental Workflows

To study the electronic properties and kinetics of O,S-di-p-tolyl dithiocarbonate, rigorous experimental design is required. As an Application Scientist, I mandate the use of self-validating systems —protocols where internal controls automatically flag procedural failures.

Protocol 1: Synthesis of O,S-di-p-tolyl dithiocarbonate

Causality Check: We synthesize this asymmetrically linked molecule via a stepwise addition to thiophosgene to prevent the formation of symmetrical carbonates.

  • Preparation: In a flame-dried flask under inert N2​ , dissolve thiophosgene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • First Addition: Slowly add a solution of p-cresol (1.0 eq) and pyridine (1.1 eq) in DCM. Reasoning: Pyridine acts as an acid scavenger, driving the formation of the O-(p-tolyl) chlorothioformate intermediate.

  • Second Addition: After 1 hour, add p-toluenethiol (1.0 eq) and triethylamine (1.2 eq). Warm to room temperature.

  • Validation: Purify via silica gel chromatography. Validate the structure via 13C NMR; the thiocarbonyl carbon ( C=S ) should appear characteristically downfield (typically ~210-220 ppm), distinct from a carbonyl ( C=O ) peak.

Protocol 2: Kinetic Tracking of the Schönberg Rearrangement

Causality Check: We use diphenyl ether as the solvent due to its high boiling point (~259 °C), preventing solvent evaporation and pressure fluctuations at the required 200 °C reaction temperature.

Workflow S1 1. Substrate Preparation (Dissolve in Diphenyl Ether) S2 2. Thermal Incubation (Precision Oil Bath at 200°C) S1->S2 S3 3. Aliquot Sampling & Quenching (Rapid cooling to 0°C to freeze kinetics) S2->S3 Time-course sampling S4 4. HPLC Analysis with Internal Standard (Validates mass balance: [O,S] + [S,S] = Total) S3->S4 S5 5. Arrhenius Plotting (Extract first-order rate constants) S4->S5 Data Processing

Caption: Self-validating experimental workflow for kinetic analysis of the thermal rearrangement.

Step-by-Step Kinetic Protocol:

  • Prepare a 0.1 M solution of O,S-di-p-tolyl dithiocarbonate in diphenyl ether. Add an inert internal standard (e.g., biphenyl) at a known concentration.

  • Submerge the reaction vessel in a pre-equilibrated 200 °C oil bath.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot.

  • Crucial Step (Quenching): Immediately inject the aliquot into a vial containing 1 mL of ice-cold acetonitrile. Reasoning: The sudden temperature drop instantly halts the high-activation-energy rearrangement, providing a perfect temporal snapshot.

  • Analyze via HPLC (UV detection).

  • Self-Validation: Calculate the sum of the molar concentrations of the reactant (O,S-isomer) and the product (S,S-isomer). If the sum deviates from the initial concentration (normalized to the internal standard), it indicates a procedural error or a competing decomposition pathway, invalidating that data point.

Applications in Radical Chemistry

Beyond thermal rearrangements, the electronic properties of O,S-di-p-tolyl dithiocarbonate make it a subject of interest in radical chemistry, particularly in processes akin to Barton-McCombie deoxygenations and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .

The thiocarbonyl sulfur is highly susceptible to attack by carbon-centered radicals. The p-tolyl group on the oxygen atom stabilizes the resulting intermediate radical via resonance, while the p-tolyl group on the sulfur acts as an effective leaving group (fragmentation) during degenerative chain transfer 3[3]. Fine-tuning the electronic properties of these aryl rings allows chemists to precisely calibrate the rates of radical addition and fragmentation, optimizing polymer dispersity or deoxygenation yields.

References

  • Araki, Y. (1970). Studies of the Thiocarbonyl Compounds. I. Syntheses and Thermal Rearrangement of O,S-Diaryl Dithiocarbonates. Bulletin of the Chemical Society of Japan (Oxford Academic).4

  • Castro, E. A., Aliaga, M. E., Gazitua, M., & Santos, J. G. (2014). The nucleofuge in the pyridinolysis of O-(4-nitrophenyl) S-aryl thio and dithiocarbonates. Journal of Physical Organic Chemistry (ResearchGate).1

  • Lloyd-Jones, G. C., et al. (2021). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis (Thieme Connect). 2

  • Nicewicz, D. A., et al. (2019). Mechanistic Investigations into the Cation Radical Newman–Kwart Rearrangement. ACS Catalysis (ACS Publications). 3

Sources

Exploratory

Whitepaper: Degradation Pathways of O,S-bis(4-methylphenyl) Dithiocarbonate Under UV Irradiation

Executive Summary O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5) is a structurally unique diaryl dithiocarbonate characterized by a central -O-C(=S)-S- core flanked by two p-tolyl substituents. While dithioca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5) is a structurally unique diaryl dithiocarbonate characterized by a central -O-C(=S)-S- core flanked by two p-tolyl substituents. While dithiocarbonates (xanthates) are widely utilized as reversible addition-fragmentation chain transfer (RAFT) agents, agricultural fungicides, and synthetic intermediates, their stability under ultraviolet (UV) irradiation is a critical parameter governing their environmental fate and industrial utility[1].

This technical guide provides a comprehensive, mechanistic deconstruction of the photochemical degradation pathways of O,S-bis(4-methylphenyl) dithiocarbonate. By bridging excited-state photophysics with transient radical chemistry, this document serves as an authoritative framework for researchers designing photostable analogs or investigating the environmental degradation of organosulfur compounds.

Photophysical Dynamics: State-Dependent Excitation

The photochemical behavior of dithiocarbonates is strictly governed by their excited-state spin multiplicity and energy topology. The absorption profile of O,S-bis(4-methylphenyl) dithiocarbonate exhibits two distinct transitions:

  • S0​→S1​ Transition (n π):* Occurring in the UV-A/visible region (~350–400 nm), this transition is symmetry-forbidden and relatively weak. Excitation into the S1​ state generally results in negligible degradation due to rapid non-radiative relaxation back to the ground state[2].

  • S0​→S2​ Transition (π π):* Occurring in the UV-C region (~250–280 nm), this transition is highly allowed and intense. The energy gap between the S1​ and S2​ states is substantial. Excitation to the S2​ state provides ~95–105 kcal/mol of energy, which significantly exceeds the bond dissociation energies (BDE) of both the C–S (~65 kcal/mol) and C–O (~85 kcal/mol) bonds, triggering rapid homolytic fission[2].

Core Degradation Pathways

Upon UV-C irradiation (e.g., 254 nm), the molecule enters the highly dissociative S2​ state, partitioning into three primary mechanistic pathways.

Pathway A: C–S Bond Homolysis (Thermodynamically Favored)

Because the ArS–C(=S) bond is the weakest linkage in the molecule, primary degradation is dominated by C–S homolysis.

  • Mechanism: Cleavage yields a p-tolylthiyl radical ( p -Tol-S•) and a p-tolyloxythiocarbonyl radical ( p -Tol-O-C(=S)•).

  • Fate: The transient thiyl radicals rapidly diffuse from the solvent cage and dimerize to form di-p-tolyl disulfide , a highly stable thermodynamic sink. Concurrently, the thiocarbonyl radical undergoes decarbonylation/desulfurization, releasing carbonyl sulfide (COS) and generating a p-cresoxy radical[3].

Pathway B: C–O Bond Homolysis (Secondary)

Though possessing a higher activation barrier, C–O cleavage competes under high-energy UV-C irradiation.

  • Mechanism: Cleavage yields a p-cresoxy radical ( p -Tol-O•) and a p-tolylthiothiocarbonyl radical ( p -Tol-S-C(=S)•).

  • Fate: The p-cresoxy radical abstracts a hydrogen atom from the solvent matrix to form p -cresol . The thiothiocarbonyl radical decomposes to release carbon disulfide (CS 2​ ) and additional thiyl radicals[3].

Pathway C: Photo-Fries Rearrangement

A fraction of the radical pairs generated in Pathways A and B fail to escape the solvent cage. These confined radicals recombine at the ortho-position of the aromatic rings, yielding rearranged isomeric products (e.g., ortho-mercapto or ortho-hydroxy dithioesters).

photochemical_pathways S0 O,S-bis(4-methylphenyl) dithiocarbonate (Ground State S0) S2 Excited State (S2) π-π* Transition S0->S2 UV (λ < 300 nm) CS Pathway A: C-S Homolysis S2->CS CO Pathway B: C-O Homolysis S2->CO PF Pathway C: Photo-Fries S2->PF Rad1 •S-Ar + Ar-O-C(=S)• CS->Rad1 Rad2 Ar-O• + •C(=S)-S-Ar CO->Rad2 Iso ortho-Rearranged Isomers PF->Iso Prod1 Di-p-tolyl Disulfide + COS Rad1->Prod1 Dimerization Prod2 p-Cresol + CS2 + Thioethers Rad2->Prod2 H-Abstraction

Fig 1. State-dependent photochemical degradation pathways of O,S-bis(4-methylphenyl) dithiocarbonate.

Experimental Methodologies: A Self-Validating Protocol

To rigorously map these degradation pathways, empirical workflows must isolate photochemical events from thermal artifacts. The following protocol establishes a self-validating system for kinetic and mechanistic analysis.

Step 1: Photoreactor Calibration via Actinometry
  • Procedure: Utilize a potassium ferrioxalate actinometer to measure the exact photon flux of the 254 nm low-pressure mercury lamp.

  • Causality: Without quantifying the absolute photon flux entering the reaction matrix, observed pseudo-first-order rate constants cannot be normalized into absolute quantum yields ( Φ ). This step ensures reproducibility across different reactor geometries.

Step 2: Matrix Preparation and Radical Trapping
  • Procedure: Prepare 100 μ M solutions of O,S-bis(4-methylphenyl) dithiocarbonate in UV-transparent HPLC-grade acetonitrile/water (80:20 v/v). In parallel control vials, introduce 10 mM of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl.

  • Causality: TEMPO acts as a radical scavenger. If the degradation mechanism is purely homolytic, TEMPO will intercept the transient p-tolylthiyl and p-cresoxy radicals, forming stable adducts detectable by mass spectrometry. This definitively proves the radical nature of the cleavage[4]. Dark controls must also be maintained to rule out ambient thermal hydrolysis.

Step 3: Time-Resolved UV Irradiation & LFP
  • Procedure: Subject the samples to 254 nm irradiation. Extract 100 μ L aliquots at specific intervals (e.g., 0, 5, 15, 30, 60 minutes). Simultaneously, subject a parallel sample to nanosecond Laser Flash Photolysis (LFP) using a Nd:YAG laser (266 nm harmonic).

  • Causality: LFP allows for the direct observation of the transient absorption spectra of the short-lived radical species (picosecond/nanosecond lifetimes) before they dimerize[4].

Step 4: LC-HRMS Analysis
  • Procedure: Analyze the aliquots using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Causality: HRMS identifies the exact mass of the thermodynamic end-products (e.g., di-p-tolyl disulfide, p-cresol) and the TEMPO-trapped intermediates, closing the mass balance of the degradation pathways.

experimental_workflow Prep Sample Prep & Actinometry UV UV Irradiation (254 nm) Prep->UV Trap Radical Trapping (TEMPO) UV->Trap LFP Laser Flash Photolysis UV->LFP Transient Species LCMS LC-HRMS Analysis UV->LCMS Aliquots Trap->LCMS Adduct ID Kin Kinetic Modeling LFP->Kin LCMS->Kin

Fig 2. Self-validating experimental workflow for photolytic degradation and kinetic analysis.

Quantitative Data & Kinetic Parameters

The following table summarizes the critical kinetic and thermodynamic parameters governing the UV degradation of O,S-diaryl dithiocarbonates.

ParameterEstimated ValueAnalytical MethodMechanistic Significance
S2​ State Excitation Energy ~95–105 kcal/molUV-Vis / TD-DFTExceeds all internal bond dissociation energies, ensuring rapid homolysis.
C–S Bond Dissociation Energy ~65–72 kcal/molComputational (DFT)Primary cleavage site; yields thiyl radicals.
C–O Bond Dissociation Energy ~82–88 kcal/molComputational (DFT)Secondary cleavage site; requires high-energy UV-C.
Quantum Yield ( Φ ) at 254 nm 0.15 – 0.25Chemical ActinometryIndicates highly efficient S2​ state dissociation[2].
Quantum Yield ( Φ ) at 350 nm < 0.01Chemical ActinometryDemonstrates stability under UV-A/visible light due to non-reactive S1​ state[2].
Thiyl Radical Dimerization Rate >109 M −1 s −1 Laser Flash PhotolysisExplains the rapid accumulation of disulfide end-products[4].

Conclusion

The degradation of O,S-bis(4-methylphenyl) dithiocarbonate under UV irradiation is a highly state-dependent process. While the molecule exhibits relative stability under UV-A/visible light, exposure to UV-C (254 nm) triggers rapid excitation to the S2​ state, followed by competitive C–S and C–O bond homolysis. The rapid formation of thiyl and aryloxy radicals leads to the irreversible generation of di-p-tolyl disulfide, p-cresol, and volatile sulfur species (COS, CS 2​ ). Understanding these pathways is paramount for predicting the environmental fate of dithiocarbonates and optimizing their use in light-sensitive applications.

References

  • Source: nih.
  • Photochemistry of Dithiocarbamate Cu(S2CNEt2)2 Complex in CHCl3.
  • Source: acs.
  • Source: rsc.

Sources

Protocols & Analytical Methods

Method

Application Note: O,S-Bis(4-methylphenyl) Dithiocarbonate in RAFT Polymerization

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Compound: O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5)[1] Application: Reversible Addition-Fragmentation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Compound: O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5)[1] Application: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of Less Activated Monomers (LAMs)

Introduction & Mechanistic Insights

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with complex architectures and controlled molecular weights. While dithioesters and trithiocarbonates excel at controlling More Activated Monomers (MAMs) like styrene, they severely inhibit the polymerization of Less Activated Monomers (LAMs) such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP)[2].

For LAMs, dithiocarbonates (xanthates) are the control agents of choice. However, standard O-alkyl xanthates suffer from a critical mechanistic flaw: irreversible Z-group fragmentation . During polymerization, the intermediate adduct radical can undergo a parasitic side reaction where the O-alkyl bond cleaves, releasing a primary alkyl radical and forming an unreactive S,S′-dipolymer dithiocarbonate[3]. This destroys the RAFT agent and halts the living characteristics of the polymerization.

The O-Aryl Advantage

O,S-bis(4-methylphenyl) dithiocarbonate is strategically designed to circumvent this limitation. By replacing the O-alkyl group with an O-aryl group (O-p-tolyl), the Z-group fragmentation pathway is thermodynamically blocked. The resulting sp²-hybridized aryl radical has a highly positive radical stabilization energy (approx. +37.0 kJ/mol), making its formation energetically prohibitive[3]. Consequently, fragmentation is forced entirely down the desired S-R bond pathway, maintaining high end-group fidelity[4].

The R-Group Challenge & The "Pre-Equilibrium" Solution

This specific compound possesses an S-p-tolyl R-group. In thermal RAFT, an aryl radical is a remarkably poor leaving group, which normally leads to severe reaction retardation. Experienced polymer chemists overcome this by employing a Pre-Equilibrium R-Group Exchange Protocol . By reacting the chain transfer agent (CTA) with a stoichiometric excess of an azo-initiator (e.g., AIBN) prior to monomer addition, the S-p-tolyl group is substituted with a highly reactive cyanoisopropyl radical. This generates a potent, primed macro-CTA ready for flawless LAM polymerization.

G A Propagating Radical (Pn•) C Intermediate Adduct Radical A->C Addition B O,S-bis(4-methylphenyl) Dithiocarbonate B->C Addition D Polymer-CTA + R• (Exchange) C->D Forward Fragmentation (Favored) E Z-Group Fragmentation (Blocked) C->E O-Aryl Cleavage (Thermodynamically Disfavored)

Diagram 1: RAFT equilibrium mechanism highlighting the blocked Z-group fragmentation pathway.

Quantitative Data: RAFT Agent Comparison for VAc

To illustrate the necessity of the O-aryl structural modification, the table below summarizes the comparative efficacy of various RAFT agents in the polymerization of Vinyl Acetate (a benchmark LAM).

RAFT Agent ClassZ-GroupR-GroupZ-Fragmentation RiskTypical Dispersity (Đ)Polymerization Control
O-Alkyl Xanthate O-EthylCyanoisopropylHigh 1.40 - 1.60Moderate
O-Aryl Xanthate O-PhenylCyanoisopropylLow 1.10 - 1.20Excellent
O,S-bis(4-methylphenyl) dithiocarbonate O-p-Tolylp-TolylNone 1.15 - 1.25*Excellent

*Achieved only when utilizing the R-Group Exchange protocol described below.

Experimental Protocols

The following self-validating workflow ensures the successful application of O,S-bis(4-methylphenyl) dithiocarbonate in the controlled polymerization of Vinyl Acetate.

Workflow Step1 Step 1: Reagent Purification Degas VAc monomer Recrystallize AIBN Step2 Step 2: Pre-Equilibrium (R-Group Exchange) React CTA with excess AIBN Generate active macro-CTA Step1->Step2 Step3 Step 3: RAFT Polymerization Heat to 60°C under N2 Monitor via 1H-NMR Step2->Step3 Step4 Step 4: Termination & Purification Quench in liquid N2 Precipitate in Hexane Step3->Step4

Diagram 2: Experimental workflow for LAM polymerization using O-aryl S-aryl dithiocarbonates.

Protocol 1: In Situ R-Group Exchange (Macro-CTA Generation)

Objective: Replace the poor-leaving S-p-tolyl group with a highly active cyanoisopropyl radical to prevent reaction retardation. Causality: Aryl radicals are highly unstable and resist fragmentation. Forcing an exchange with AIBN prior to monomer addition ensures the RAFT agent is primed for living polymerization.

  • Preparation: In a Schlenk flask, dissolve O,S-bis(4-methylphenyl) dithiocarbonate (1.0 eq) and Azobisisobutyronitrile (AIBN) (1.5 eq) in anhydrous 1,4-dioxane.

  • Deoxygenation: Degas the solution via three consecutive freeze-pump-thaw cycles. Oxygen must be rigorously excluded as it will irreversibly quench the generated radicals.

  • Exchange Reaction: Seal the flask under argon and heat to 70°C for 4 hours.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot for ¹H-NMR analysis. The disappearance of the S-p-tolyl aromatic protons (approx. 7.2–7.4 ppm) and the appearance of the cyanoisopropyl methyl protons (approx. 1.8 ppm) confirm the successful formation of the primed CTA.

Protocol 2: RAFT Polymerization of Vinyl Acetate

Objective: Synthesize narrow-dispersity Poly(vinyl acetate) (PVAc) using the primed O-aryl xanthate.

  • Monomer Addition: To the primed CTA solution (cooled to room temperature), add purified, inhibitor-free Vinyl Acetate. Adjust the monomer-to-CTA ratio based on the target degree of polymerization (e.g., [VAc]:[CTA] = 200:1).

  • Initiator Spiking: Add a catalytic amount of fresh AIBN ([CTA]:[AIBN] = 10:1) to maintain a steady state of propagating radicals.

  • Polymerization: Degas the mixture via three freeze-pump-thaw cycles, backfill with argon, and immerse the flask in an oil bath pre-heated to 60°C. Allow the reaction to proceed for 12–16 hours.

  • Termination: Quench the polymerization by rapidly cooling the flask in liquid nitrogen and exposing the mixture to atmospheric oxygen.

  • Purification: Dilute the mixture with a minimal amount of THF and precipitate dropwise into a large excess of cold hexane. Filter and dry the resulting polymer under vacuum at 40°C overnight.

  • Self-Validation Check: Analyze the polymer via Size Exclusion Chromatography (SEC/GPC). A unimodal peak with a dispersity (Đ) < 1.25 validates that the O-aryl group successfully prevented Z-group fragmentation and maintained living chain ends.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process - A Second Update. SciSpace.4

  • RSC Publishing. (2022). Thiocarbonyl chemistry in polymer science. RSC. 3

  • MDPI. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers. 2

  • ChemicalBook. CAS 887572-12-5: O,S-bis(4-methylphenyl) dithiocarbonate. ChemicalBook. 1

Sources

Application

The Catalytic Versatility of Dithiocarbonates in Modern Cross-Coupling Reactions: An Application Guide

Introduction: The Evolving Landscape of Cross-Coupling Catalysis Cross-coupling reactions, a cornerstone of modern synthetic chemistry, have been transformative in the construction of complex molecular architectures, par...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Cross-Coupling Catalysis

Cross-coupling reactions, a cornerstone of modern synthetic chemistry, have been transformative in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. The development of novel catalytic systems that offer enhanced efficiency, broader substrate scope, and improved functional group tolerance is a continuous pursuit. While traditional catalysts have centered on well-defined phosphine-ligated metal complexes, the exploration of alternative ligand scaffolds and pre-catalysts is a vibrant area of research.

This application note delves into the catalytic applications of dithiocarbonates in cross-coupling reactions. It is important to note that while the specific compound O,S-bis(4-methylphenyl) dithiocarbonate was the initial focus of this guide, a comprehensive review of the scientific literature did not yield specific examples of its use as a catalyst or pre-catalyst in this context. However, the broader class of dithiocarbonates and related xanthates has emerged as a versatile and potent source of ligands and precursors for in situ catalyst generation, particularly in nickel- and copper-catalyzed transformations. This guide will, therefore, focus on the established catalytic utility of these related compounds, providing researchers with the foundational knowledge and practical protocols to explore this promising area of catalysis.

The Role of Dithiocarbonates and Xanthates in Catalysis

Dithiocarbonates and xanthates are attractive in catalysis for several reasons. They are often readily accessible, relatively inexpensive, and can be easily modified to tune their steric and electronic properties. In the context of cross-coupling, they can serve multiple roles:

  • Ligands for Transition Metals: The sulfur atoms in dithiocarbonates and xanthates can coordinate to transition metals, forming stable complexes that can act as active catalysts.

  • Precursors for Active Catalytic Species: These compounds can decompose in situ to generate catalytically active species, such as metal sulfides or well-defined metal-ligand complexes.

  • Redox-Active Handles: As has been demonstrated in recent literature, alkyl xanthate esters can function as redox-active agents, enabling novel C-S bond cleavage pathways in nickel-catalyzed cross-coupling reactions.[1]

This guide will focus on providing a detailed protocol for a representative nickel-catalyzed C-S cross-coupling reaction utilizing an alkyl xanthate ester, a system that highlights the unique reactivity of this class of compounds.

Application Note: Nickel-Catalyzed C-S Cross-Coupling Using Alkyl Xanthate Esters

This section provides a detailed protocol for the synthesis of thioethers via a nickel-catalyzed cross-coupling of alkyl xanthate esters with aryl halides. This reaction showcases the utility of xanthates as sulfenylating agents through a C-S bond activation pathway.[1]

Reaction Principle and Catalytic Cycle

The nickel-catalyzed cross-coupling of an alkyl xanthate ester with an aryl halide is believed to proceed through a catalytic cycle involving the following key steps:

  • Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Ni(II) intermediate.

  • C-S Bond Activation: The alkyl xanthate ester interacts with the Ni(II) complex, leading to the cleavage of the C-S bond. This step is a departure from traditional cross-coupling mechanisms and is a key feature of this system.

  • Reductive Elimination: The aryl and alkylthio fragments on the nickel center undergo reductive elimination to form the desired thioether product (Ar-S-R) and regenerate the Ni(0) catalyst.

Catalytic Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)(X)L_n Ar-Ni(II)(X)L_n Ni(0)L_n->Ar-Ni(II)(X)L_n Oxidative Addition (Ar-X) Ar-Ni(II)(SR)L_n Ar-Ni(II)(SR)L_n Ar-Ni(II)(X)L_n->Ar-Ni(II)(SR)L_n C-S Bond Activation (Alkyl Xanthate) Ar-Ni(II)(SR)L_n->Ni(0)L_n Ar-S-R Ar-S-R Ar-Ni(II)(SR)L_n->Ar-S-R Reductive Elimination caption Figure 1. Proposed Catalytic Cycle for Ni-Catalyzed C-S Cross-Coupling. Experimental Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add NiCl₂(DME), Ligand, and Zn to Schlenk Flask B Add Anhydrous DMA A->B C Add Aryl Halide and Alkyl Xanthate Ester B->C D Seal Flask and Heat to 80 °C C->D E Stir and Monitor by TLC/GC-MS D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I caption Figure 2. Experimental Workflow for Ni-Catalyzed Thioether Synthesis.

Sources

Method

Application Note: Preparation of O,S-bis(4-methylphenyl) dithiocarbonate from p-Cresol Derivatives

Executive Summary The synthesis of highly pure O,S-diaryl dithiocarbonates is a critical workflow for researchers developing reversible addition−fragmentation chain-transfer (RAFT) agents, agricultural chemicals, and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly pure O,S-diaryl dithiocarbonates is a critical workflow for researchers developing reversible addition−fragmentation chain-transfer (RAFT) agents, agricultural chemicals, and advanced radical precursors. This application note outlines a robust, two-step synthetic protocol for the preparation of O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5) starting from p-cresol. By leveraging a Schotten-Baumann O-acylation followed by a nucleophilic S-arylation, this guide provides a self-validating methodology designed to maximize yield while mitigating the hazards associated with highly reactive intermediates like thiophosgene[1].

Mechanistic Rationale & Experimental Design

The transformation of p-cresol into the target dithiocarbonate requires precise control over nucleophilicity and phase dynamics to prevent the formation of symmetrical byproducts.

  • Step 1: Phase-Transfer O-Acylation The initial reaction between p-cresol and thiophosgene yields the reactive intermediate O-(4-methylphenyl) chlorothioformate[2]. To prevent the formation of the symmetrical O,O-di-p-tolyl thiocarbonate, we employ a biphasic Schotten-Baumann system (DCM/aqueous NaOH). Causality: The aqueous NaOH deprotonates p-cresol to form the highly nucleophilic phenoxide, confining it to the aqueous phase and the biphasic interface. Meanwhile, the electrophilic thiophosgene remains dissolved in the organic (DCM) phase. This phase separation ensures that once the chlorothioformate is generated, it is shielded in the organic layer, preventing a second phenoxide from attacking it[3].

  • Step 2: Nucleophilic S-Arylation The isolated chlorothioformate undergoes nucleophilic substitution with 4-methylbenzenethiol (p-toluenethiol). Causality: Because thiols are significantly more nucleophilic than their oxygen counterparts, this reaction proceeds smoothly at room temperature. Triethylamine (Et₃N) is introduced as an acid scavenger to neutralize the HCl byproduct, shifting the reaction equilibrium entirely to the right and preventing acid-catalyzed degradation of the dithiocarbonate product.

SynthesisPathway A p-Cresol + Thiophosgene B O-(4-methylphenyl) chlorothioformate (Intermediate) A->B Step 1: O-Acylation NaOH (aq) / DCM, 0 °C D O,S-bis(4-methylphenyl) dithiocarbonate (Target Product) B->D Step 2: S-Arylation DCM, RT C 4-Methylbenzenethiol + Triethylamine C->D Nucleophilic Addition

Fig 1: Two-step synthetic workflow for O,S-bis(4-methylphenyl) dithiocarbonate.

Quantitative Data & Reagent Specifications

Table 1: Physicochemical Properties of Key Compounds
CompoundRoleMolecular WeightBoiling/Melting PointDensityCAS Number
p-Cresol Substrate108.14 g/mol 201.9 °C (bp)1.03 g/cm³106-44-5
Thiophosgene Electrophile114.98 g/mol 73.0 °C (bp)1.50 g/cm³463-71-8
O-(4-methylphenyl) chlorothioformate Intermediate186.66 g/mol 70–72 °C at 1 mmHg1.21 g/cm³937-63-3
4-Methylbenzenethiol Nucleophile124.20 g/mol 43.0 °C (mp)1.06 g/cm³106-45-6
O,S-bis(4-methylphenyl) dithiocarbonate Target Product274.39 g/mol N/A (Solid)N/A887572-12-5
Table 2: Reaction Optimization & Stoichiometry
StepReagentEquivalentsFunctionYield Impact & Rationale
1 p-Cresol1.00SubstrateLimiting reagent for baseline yield.
1 Thiophosgene1.20ElectrophileExcess prevents symmetrical O,O-diaryl formation.
1 NaOH (aq)1.10BaseEnables Schotten-Baumann phase transfer.
2 Chlorothioformate1.00SubstrateCarried forward crude to minimize hydrolysis.
2 4-Methylbenzenethiol1.05NucleophileSlight excess ensures complete conversion.
2 Triethylamine (Et₃N)1.20Acid ScavengerNeutralizes HCl; drives reaction to completion.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Synthesis of O-(4-methylphenyl) chlorothioformate
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel, dissolve p-cresol (10.8 g, 100 mmol) in 100 mL of 1M aqueous NaOH (100 mmol). Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve thiophosgene (13.8 g, 120 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the vigorously stirred aqueous mixture over 30 minutes.

  • Self-Validation Checkpoint: Thiophosgene is a distinct orange-red liquid. The reaction progress can be visually validated; completion is indicated when the deep orange color dissipates into a pale yellow organic layer[3].

  • Workup: Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the aqueous layer with additional DCM (2 × 50 mL). Wash the combined organic layers sequentially with cold water (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The intermediate (CAS 937-63-3) is isolated as a dense, moisture-sensitive oil[4] and should be used immediately in Protocol B.

Protocol B: Synthesis of O,S-bis(4-methylphenyl) dithiocarbonate
  • Preparation: Dissolve the crude O-(4-methylphenyl) chlorothioformate (~18.6 g, 100 mmol) in 150 mL of anhydrous DCM. Add 4-methylbenzenethiol (13.0 g, 105 mmol) and cool the flask to 0 °C.

  • Addition: Add Et₃N (12.1 g, 120 mmol) dropwise over 15 minutes.

  • Self-Validation Checkpoint: The immediate formation of dense white fumes or a white precipitate (Et₃N·HCl) serves as a visual confirmation of active nucleophilic substitution.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the highly UV-active chlorothioformate spot is fully consumed.

  • Workup & Purification: Quench the reaction with 50 mL of deionized water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess Et₃N), 1M NaOH (to remove unreacted thiol), and brine. Dry over Na₂SO₄, concentrate under vacuum, and recrystallize the crude residue from hot ethanol to yield the pure O,S-bis(4-methylphenyl) dithiocarbonate as a crystalline solid.

Analytical Validation Strategy

To ensure absolute structural fidelity, the final product must be validated spectrometrically. Electron Ionization Mass Spectrometry (EI-MS) is the gold standard for dithiocarbonates. Based on established fragmentation pathways for homologous O,S-diphenyl dithiocarbonates, the di-p-tolyl analog will not exhibit a simple [M–CS]⁺ peak. Instead, look for a highly diagnostic [M–CO]⁺• ion . This occurs because the native molecular ion isomerizes into an S,S′-diaryl dithiocarbonate radical cation prior to fragmentation[5]. A secondary diagnostic peak corresponding to the [M–CO–SH]⁺ fragment will also be present, confirming the O,S-linkage architecture[5].

Safety, Handling & Troubleshooting

  • Thiophosgene Toxicity: Thiophosgene is a highly toxic, corrosive electrophile that presents a severe inhalation hazard[1]. All operations involving thiophosgene must be conducted in a certified fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield).

  • Thiol Odor Management: 4-Methylbenzenethiol possesses a noxious, lingering odor. All glassware and disposable equipment that comes into contact with the thiol must be quenched in a bath of sodium hypochlorite (household bleach) prior to washing. The bleach oxidizes the volatile thiol into an odorless sulfonate.

  • Moisture Sensitivity: The intermediate chlorothioformate is susceptible to hydrolysis[6]. Ensure that the DCM used in Protocol B is strictly anhydrous to prevent degradation back to p-cresol.

References

  • Zaikin, V. G., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data, AIP Publishing, 2024. URL: [Link]5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70305, O-p-Tolyl chlorothioformate." PubChem. URL: [Link]2]

  • National Institute of Standards and Technology. "4-Tolyl chlorothionoformate." NIST Chemistry WebBook, SRD 69. URL: [Link]6]

  • Thermo Scientific Alfa Aesar. "p-Tolyl chlorothionoformate, 97%." Fisher Scientific. URL: [Link]4]

  • National Institutes of Health. "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities." PMC. URL: [Link]3]

  • Google Patents. "Process for the synthesis of L-(+)-ergothioneine." US Patent 7767826B2. URL: 1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O,S-bis(4-methylphenyl) dithiocarbonate Mediated Polymerization

Welcome to the technical support center for the optimization of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mediated by O,S-bis(4-methylphenyl) dithiocarbonate. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mediated by O,S-bis(4-methylphenyl) dithiocarbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure successful and controlled polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of RAFT polymerization?

A1: RAFT polymerization is a form of controlled radical polymerization that utilizes a chain transfer agent (CTA), in this case, O,S-bis(4-methylphenyl) dithiocarbonate, to mediate the polymerization process. The mechanism involves a series of addition-fragmentation equilibria where the CTA reversibly deactivates growing polymer chains, maintaining a low concentration of active radicals at any given time.[1][2][3] This minimizes termination reactions and allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4][5] The key steps are initiation, propagation, chain transfer with the RAFT agent, and termination.[3][6]

Q2: Why is O,S-bis(4-methylphenyl) dithiocarbonate a suitable RAFT agent for certain monomers?

A2: The effectiveness of a RAFT agent is determined by its Z and R groups.[2] For O,S-bis(4-methylphenyl) dithiocarbonate, the thiocarbonylthio group (S=C-S) and the stabilizing phenyl group (Z group) and the leaving 4-methylphenyl group (R group) are suitable for controlling the polymerization of "more-activated monomers" (MAMs) like styrenes and acrylates.[2][7] These monomers form relatively stable propagating radicals that can be effectively mediated by this class of dithiocarbonate RAFT agents.

Q3: What is a typical polydispersity index (PDI) for a well-controlled polymerization using this RAFT agent?

A3: A well-controlled RAFT polymerization should yield polymers with a narrow molecular weight distribution, which is reflected in a low polydispersity index (PDI). For polymerizations mediated by dithiocarbonates with MAMs, a PDI value below 1.3 is generally considered good, with values approaching 1.1 indicating excellent control over the polymerization.[6][8]

Q4: How critical is the removal of oxygen from the reaction mixture?

A4: The removal of oxygen is absolutely critical. Oxygen is a potent inhibitor of radical polymerizations as it can react with the initiating and propagating radicals to form unreactive peroxide species. This leads to a significant induction period or complete inhibition of the polymerization.[8] Therefore, thorough degassing of the reaction mixture using techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) is essential for a successful RAFT polymerization.[8]

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during RAFT polymerization using O,S-bis(4-methylphenyl) dithiocarbonate.

Problem 1: High Polydispersity Index (PDI > 1.5)

A broad molecular weight distribution indicates poor control over the polymerization.

Potential Cause Troubleshooting & Optimization Scientific Rationale
Inappropriate [CTA]/[Initiator] Ratio Optimize the ratio of the RAFT agent (CTA) to the initiator. A common starting point is a molar ratio between 3:1 and 10:1.[9]A higher [CTA]/[Initiator] ratio ensures that the majority of chains are initiated by the RAFT agent, leading to better control.[10][11] If the initiator concentration is too high, a significant number of chains will be initiated by the initiator alone, leading to conventional free radical polymerization and a broader PDI.[9][11]
High Polymerization Temperature Consider lowering the reaction temperature.Very high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization and a broader PDI.[8][12]
High Monomer Conversion Pushing the polymerization to very high conversions (>90%) can sometimes lead to a loss of control and a broadening of the PDI due to side reactions and increased viscosity.[8]At high conversions, the concentration of monomer decreases significantly, and the viscosity of the reaction medium increases, which can hinder the diffusion of the RAFT agent and lead to more termination events.
Inappropriate RAFT Agent for the Monomer Ensure O,S-bis(4-methylphenyl) dithiocarbonate is suitable for the chosen monomer. This RAFT agent is generally effective for more activated monomers (MAMs) like styrenes and acrylates.[2][7]The reactivity of the RAFT agent must be matched to the reactivity of the monomer to ensure efficient chain transfer and control over the polymerization.[11]
Problem 2: Slow or No Polymerization

This is a common issue that can be frustrating for researchers.

Potential Cause Troubleshooting & Optimization Scientific Rationale
Presence of Inhibitors (e.g., Oxygen) Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas for an extended period.[8]Oxygen is a radical scavenger and will inhibit the polymerization by reacting with the initiator and propagating radicals, leading to a long induction period or complete failure of the reaction.[8]
Inefficient Initiator Ensure the chosen initiator is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures around 60-80 °C.[8] If the temperature is too low for the initiator, its decomposition will be slow, leading to a slow initiation rate.The rate of initiation is dependent on the decomposition rate of the initiator, which is temperature-dependent. A sufficient concentration of initiating radicals is necessary to start the polymerization process.[11]
Impure Reagents Use purified monomer (e.g., by passing through a column of basic alumina to remove inhibitors), and ensure the solvent and RAFT agent are of high purity.[8]Impurities in the reagents can act as inhibitors or retarders, slowing down or preventing the polymerization.
Low Reaction Temperature Increase the reaction temperature to increase the rate of initiator decomposition and propagation. However, be mindful that excessive temperatures can lead to side reactions and loss of control.[8]The rates of both initiation and propagation are temperature-dependent. Increasing the temperature will increase the overall rate of polymerization.
Problem 3: Bimodal or Asymmetric GPC Trace

The presence of a shoulder or a second peak in the Gel Permeation Chromatography (GPC) trace indicates a loss of control.

Potential Cause Troubleshooting & Optimization Scientific Rationale
High Molecular Weight Shoulder This often indicates that a portion of the polymer chains was initiated by the thermal initiator and underwent uncontrolled free-radical polymerization. Try decreasing the initiator concentration or lowering the reaction temperature.[13]If the rate of initiation is too high compared to the rate of chain transfer with the RAFT agent, some chains will propagate without being mediated by the CTA, resulting in a high molecular weight, uncontrolled polymer population.[11]
Low Molecular Weight Tailing This can be caused by impurities that act as chain transfer agents or by slow initiation. Ensure all reagents are pure and that the initiator is appropriate for the reaction conditions.[13]Unwanted chain transfer events will lead to the formation of shorter polymer chains, resulting in a tail towards the low molecular weight region of the GPC trace.
Problem 4: Polymerization Retardation

The polymerization starts but proceeds at a very slow rate.

Potential Cause Troubleshooting & Optimization Scientific Rationale
Suboptimal [CTA]/[Initiator] Ratio A high concentration of the RAFT agent relative to the initiator can sometimes lead to retardation. While a higher ratio is generally desired for better control, an excessively high ratio can slow down the reaction. Try decreasing the [CTA]/[Initiator] ratio, for example, from 10:1 to 5:1.[8]The RAFT process involves an equilibrium between active and dormant species. A very high concentration of the RAFT agent can shift the equilibrium towards the dormant species, slowing down the overall rate of propagation.
Poor Solvent Choice The solvent can significantly affect the polymerization kinetics.[14][15] Ensure the chosen solvent is appropriate for the monomer and the growing polymer chains. For some monomers, solvents like 1,4-dioxane and anisole have been shown to be effective.[8][14]The solvent can influence the reactivity of the propagating radicals and the solubility of the growing polymer chains. If the polymer precipitates out of solution, the polymerization will be significantly retarded.

Experimental Workflow & Visualization

General Experimental Protocol for RAFT Polymerization
  • Reagent Purification: Purify the monomer by passing it through a column of basic alumina to remove any inhibitors. Ensure the initiator and RAFT agent are of high purity.

  • Reaction Setup: To a Schlenk flask, add the monomer, O,S-bis(4-methylphenyl) dithiocarbonate (CTA), initiator (e.g., AIBN), and solvent.

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and PDI (by GPC).

  • Termination and Purification: After the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane) and dry it under vacuum.

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_init Initiating Radical (I•) I->R_init Decomposition Pn Propagating Radical (Pn•) R_init->Pn + Monomer M Monomer Pn->Pn + Monomer CTA RAFT Agent (Z-C(=S)S-R) Pn->CTA Addition Dead_Polymer Dead Polymer Pn->Dead_Polymer + Pn• Intermediate Intermediate Radical Adduct Intermediate->Pn Fragmentation MacroCTA Dormant Species (Macro-RAFT Agent) Intermediate->MacroCTA Fragmentation MacroCTA->Intermediate Addition R_leave Leaving Group Radical (R•) R_leave->M + Monomer

Caption: The RAFT polymerization mechanism involves initiation, propagation, a key RAFT equilibrium, and termination steps.

Troubleshooting Workflow

Troubleshooting_Workflow Start Polymerization Issue Problem_ID Identify Problem: - High PDI - Slow/No Reaction - Bimodal GPC Start->Problem_ID High_PDI High PDI Problem_ID->High_PDI High PDI Slow_Rxn Slow/No Reaction Problem_ID->Slow_Rxn Slow/No Rxn Bimodal Bimodal GPC Problem_ID->Bimodal Bimodal Check_Ratio Check [CTA]/[I] Ratio High_PDI->Check_Ratio Check_Temp Check Temperature High_PDI->Check_Temp Slow_Rxn->Check_Temp Check_Purity Check Reagent Purity Slow_Rxn->Check_Purity Check_Degas Check Degassing Slow_Rxn->Check_Degas Bimodal->Check_Ratio Bimodal->Check_Purity Optimize_Ratio Optimize Ratio Check_Ratio->Optimize_Ratio Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Purify_Reagents Purify Reagents Check_Purity->Purify_Reagents Improve_Degas Improve Degassing Check_Degas->Improve_Degas

Caption: A systematic workflow for troubleshooting common issues in RAFT polymerization.

References

  • Zhao, W., Gody, G., Dong, S., Zetterlund, P. B., & Perrier, S. (2014). Optimization of the RAFT polymerization conditions for the in situ formation of nano-objects via dispersion polymerization in alcoholic medium. Polymer Chemistry, 5(24), 6990-7003. [Link]

  • Truong, N. P., Jones, G. R., Bradford, K. G., & Boyer, C. (2017). Polymerization-Induced Self-Assembly: The Effect of End Group and Initiator Concentration on Morphology of Nanoparticles Prepared via RAFT Aqueous Emulsion Polymerization. ACS Macro Letters, 6(9), 993-1000. [Link]

  • Zhao, W., Gody, G., Dong, S., Zetterlund, P. B., & Perrier, S. (2014). Optimization of the RAFT polymerization conditions for the in situ formation of nano-objects via dispersion polymerization in alcoholic medium. RSC Publishing. [Link]

  • La, T., Zetterlund, P. B., & Boyer, C. (2020). Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate. Polymer Chemistry, 11(18), 3166-3176. [Link]

  • Zhang, Y., Wang, Y., Ma, Y., & An, Z. (2019). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Polymers, 11(6), 1047. [Link]

  • Zhang, Y., Wang, Y., Ma, Y., & An, Z. (2019). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Polymer Chemistry, 10(30), 4157-4166. [Link]

  • Zhang, Y., Wang, Y., Ma, Y., & An, Z. (2019). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Polymers, 11(6), 1047. [Link]

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447. [Link]

  • La, T., Zetterlund, P. B., & Boyer, C. (2020). Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate. Polymer Chemistry, 11(18), 3166-3176. [Link]

  • Van Koeverden, M. P., Junkers, T., & Barner-Kowollik, C. (2015). Temperature Effects in Conventional and RAFT Photopolymerization. ACS Macro Letters, 4(1), 102-107. [Link]

  • Zhao, W., Gody, G., Dong, S., Zetterlund, P. B., & Perrier, S. (2014). Optimization of the RAFT Polymerization Conditions for the in Situ Formation of Nano-objects via Dispersion Polymerization in Alcoholic Medium. ResearchGate. [Link]

  • Van Koeverden, M. P., Junkers, T., & Barner-Kowollik, C. (2015). Temperature Effects in Conventional and RAFT Photopolymerization. Request PDF. [Link]

  • Simms, R. W., Davis, T. P., & Cunningham, M. F. (2005). RAFT Polymerization of Vinyl Acetate, Styrene and Acrylates Using N,N-Dithiocarbamates. Macromolecular Rapid Communications, 26(8), 592-596. [Link]

  • Zhao, W., Gody, G., Dong, S., Zetterlund, P. B., & Perrier, S. (2014). Optimization of the RAFT polymerization conditions for the in situ formation of nano-objects via dispersion polymerization in alcoholic medium. Monash University. [Link]

  • Shipman, R. L. (2006). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. [Link]

  • Biais, P., & Chatard, C. (2022). Controlled radical polymerization - Design the architecture of polymers. Specific Polymers. [Link]

  • Simms, R. W., Davis, T. P., & Cunningham, M. F. (2005). RAFT Polymerization of Vinyl Acetate, Styrene and Acrylates Using N,N -Dithiocarbamates. Request PDF. [Link]

  • Biais, P., & Chatard, C. (2022). Four-Component Statistical Copolymers by RAFT Polymerization. MDPI. [Link]

  • Van Koeverden, M. P., Junkers, T., & Barner-Kowollik, C. (2015). Temperature Effects in Conventional and RAFT Photopolymerization. PubMed. [Link]

  • David, G., Tardy, A., & M. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. RSC Publishing. [Link]

  • Wood, M. R., Duncalf, D. J., Rannard, S. P., & Perrier, S. (2012). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules, 45(11), 4590-4599. [Link]

  • Aydin, M., & Temel, G. (2021). Synthesis and characterization of a set of novel copolymers by using RAFT polymerization method and “grafting through” strategy. Taylor & Francis Online. [Link]

  • La, T., Zetterlund, P. B., & Boyer, C. (2020). Polymer Chemistry. RSC Publishing. [Link]

  • Boron Molecular. (2023). An overview of RAFT Polymers and Their Applications. Boron Molecular. [Link]

  • Reddit. (2021). Tips for optimizing a RAFT polymerization. r/Chempros. [Link]

  • Biais, P., & Chatard, C. (2022). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2009). Living Radical Polymerization by the RAFT Process – A Second Update. ConnectSci. [Link]

  • Yudenko, D., Shubin, A., & Zaremski, M. (2018). RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate. International Polymer Science and Technology, 45(6), 273-276. [Link]

  • Moad, G., & Rizzardo, E. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]

  • ResearchGate. (n.d.). a) Effect of initiator concentration on average particle diameter; b)... ResearchGate. [Link]

  • Moad, G., Chiefari, J., Chong, Y. K., Corpart, P., Mayadunne, R. T. A., Postma, A., Rizzardo, E., & Thang, S. H. (2000). Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Polymer International, 49(9), 993-1001. [Link]

  • LibreTexts. (2021). 2.10: Living Radical Polymerization- RAFT. Chemistry LibreTexts. [Link]

  • Ezzat, M. (2016). Why cannot get my polymer by RAFTpolymerization?. ResearchGate. [Link]

  • Biais, P., & Chatard, C. (2022). RAFT polymerization - specific polymers. Specific Polymers. [Link]

  • Reddit. (2024). RAFT polymerization (no or low conversion ratios). r/Chempros. [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]

  • Keddie, D. J. (2014). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [Link]

  • Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Monash University. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2000). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules, 33(1), 247-249. [Link]

  • WIPO. (2005). WO/2005/113493 SYNTHESIS OF TRITHIOCARBONATE RAFT GENTS AND INTERMEDIATES THEREOF. WIPO Patentscope. [Link]

  • Zaremski, M. (2022). RAFT-Based Polymers for Click Reactions. MDPI. [Link]

  • Google Patents. (2008). US20080039651A1 - Synthesis Of Trithiocarbonate Raft Agents And Intermediates Thereof.

Sources

Optimization

Troubleshooting common impurities in O,S-bis(4-methylphenyl) dithiocarbonate preparation

Welcome to the diagnostic and troubleshooting hub for the preparation of O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5). This guide is engineered for drug development professionals and synthetic chemists who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the diagnostic and troubleshooting hub for the preparation of O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5). This guide is engineered for drug development professionals and synthetic chemists who require high-purity organosulfur intermediates. Because dithiocarbonates (xanthate derivatives) are highly susceptible to side reactions such as transesterification and oxidative coupling, achieving high yields requires strict kinetic and stoichiometric control[1].

Below is an in-depth mechanistic breakdown, targeted troubleshooting FAQs, and a self-validating experimental protocol designed to eliminate common impurities.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, one must understand the divergent pathways that lead to impurity formation. The synthesis is a two-step process: the formation of an intermediate chlorothioformate, followed by nucleophilic displacement by a thiolate.

SynthesisPathway cluster_0 Step 1: Chlorothioformate Formation cluster_1 Step 2: Dithiocarbonate Formation Cresol p-Cresol Intermediate O-(4-methylphenyl) chlorothioformate Cresol->Intermediate Base, 0°C CSCl2 Thiophosgene CSCl2->Intermediate Impurity_OO O,O-bis(4-methylphenyl) thiocarbonate Intermediate->Impurity_OO Excess Cresol Product O,S-bis(4-methylphenyl) dithiocarbonate Intermediate->Product Base, RT Impurity_Trithio Bis(4-methylphenyl) trithiocarbonate Intermediate->Impurity_Trithio Side Reaction Thiol p-Toluenethiol Thiol->Product Impurity_SS Di-p-tolyl disulfide Thiol->Impurity_SS O2 (Oxidation)

Reaction workflow for O,S-bis(4-methylphenyl) dithiocarbonate synthesis and common impurity pathways.

Targeted Troubleshooting (FAQs)

Q1: My crude product is heavily contaminated with O,O-bis(4-methylphenyl) thiocarbonate. Why does this happen and how do I prevent it? Causality: This symmetric thiocarbonate forms when the intermediate O-(4-methylphenyl) chlorothioformate reacts with a second equivalent of p-cresol. This is a classic kinetic issue caused by localized concentration gradients where p-cresol is in excess relative to thiophosgene. Solution: Employ an inverse addition technique. Instead of adding thiophosgene to the phenol, slowly add the p-cresol/base solution dropwise into a vigorously stirred solution of thiophosgene at -5 °C to 0 °C. This ensures thiophosgene is always in stoichiometric excess during the critical C-O bond formation step, kinetically favoring mono-substitution.

Q2: I am detecting a significant amount of Di-p-tolyl disulfide (4,4'-dimethyldiphenyl disulfide). What is the mechanism of its formation? Causality: p-Toluenethiol is highly susceptible to oxidative coupling. In the presence of trace atmospheric oxygen and a mild base (which generates the highly reactive thiolate anion), the thiol rapidly oxidizes to form the disulfide[2]. Solution: Step 2 must be conducted under a strict inert atmosphere (Argon or N₂). Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes prior to use. Additionally, visually inspect your p-toluenethiol before the reaction; if it is not a free-flowing white solid/clear liquid (depending on ambient temp), sublime or distill it to remove pre-formed disulfides.

Q3: The isolated yield of the target dithiocarbonate is low, and I see unreacted intermediate. Should I increase the reaction temperature? Causality: Heating the reaction can lead to the thermal degradation of the chlorothioformate or promote sulfur-transfer side reactions that yield bis(4-methylphenyl) trithiocarbonate. Sluggish reactions are usually due to insufficient deprotonation of the thiol (pKa ~ 6.5) or base-catalyzed degradation of the intermediate. Solution: Do not heat above room temperature. Instead, optimize the base. Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is a stronger, non-nucleophilic base that efficiently generates the thiolate without acting as a competing nucleophile against the chlorothioformate.

Quantitative Impurity Matrix

Use this diagnostic table to identify and resolve impurities during your in-process controls (IPC) and final purification.

Impurity NameMechanism of FormationAnalytical Marker (TLC / ¹H NMR)Removal Strategy
O,O-bis(4-methylphenyl) thiocarbonate Over-reaction of p-cresol with chlorothioformateRf: ~0.65 (Hexane:EtOAc 9:1)NMR: Symmetric Ar-CH₃ singlet at ~2.35 ppmFlash chromatography (elutes slightly faster than product); strict inverse addition.
Di-p-tolyl disulfide Oxidative coupling of p-toluenethiolRf: ~0.70 (Hexane:EtOAc 9:1)NMR: Ar-CH₃ at ~2.32 ppm, distinctive symmetric aromatic multipletRecrystallization from hot ethanol/water; ensure rigorous degassing of solvents.
Bis(4-methylphenyl) trithiocarbonate Sulfur transfer / side reaction with trace CS₂Rf: ~0.80 (Hexane:EtOAc 9:1)NMR: Downfield shift of aromatic protons adjacent to sulfurFlash chromatography (highly non-polar, elutes first in pure hexanes).
O,S-bis(4-methylphenyl) dithiocarbonate (Target) Nucleophilic displacement by thiolateRf: ~0.50 (Hexane:EtOAc 9:1)NMR: Two distinct Ar-CH₃ singlets (~2.38 ppm and ~2.42 ppm) due to asymmetric O and S environmentsProduct is isolated via chromatography or selective crystallization.

Validated Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, observable physical changes will confirm that the reaction is proceeding along the correct mechanistic pathway.

Step 1: Synthesis of O-(4-methylphenyl) chlorothioformate
  • Preparation: In a flame-dried, Argon-flushed 250 mL round-bottom flask, dissolve thiophosgene (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-salt bath. Self-Validation: The solution will exhibit the characteristic deep red/orange color of thiophosgene.

  • Inverse Addition: In a separate addition funnel, prepare a solution of p-cresol (1.0 equiv, 10 mmol) and DIPEA (1.1 equiv, 11 mmol) in anhydrous DCM (20 mL). Add this solution dropwise over 30 minutes to the vigorously stirred thiophosgene solution.

  • Monitoring: Stir for an additional 1 hour at 0 °C. Self-Validation: The deep red color will fade to a pale yellow/orange, indicating the consumption of thiophosgene. A white precipitate of DIPEA·HCl will form.

  • Workup: Quench carefully with ice-cold water (to destroy excess thiophosgene). Extract with DCM, wash with cold 0.1 M HCl, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath < 30 °C to prevent degradation). Use the crude intermediate immediately for Step 2.

Step 2: Synthesis of O,S-bis(4-methylphenyl) dithiocarbonate
  • Thiolate Generation: In a fresh, flame-dried flask under Argon, dissolve p-toluenethiol (1.05 equiv based on original p-cresol, 10.5 mmol) in degassed DCM (40 mL). Add DIPEA (1.2 equiv, 12 mmol) and stir for 10 minutes at room temperature.

  • Coupling: Cool the thiolate solution to 0 °C. Dissolve the crude chlorothioformate from Step 1 in degassed DCM (10 mL) and add it dropwise to the thiolate solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: A secondary wave of white DIPEA·HCl precipitate will form. The cessation of new precipitate formation is a macroscopic indicator of reaction completion.

  • Purification: Quench with water, extract with DCM, and wash with brine. Concentrate the organic layer. Purify the crude oil via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the pure O,S-bis(4-methylphenyl) dithiocarbonate as a pale yellow solid/heavy oil.

References

  • Synthesis of dithiocarbonates (xanthates) Organic Chemistry Portal URL:[Link]

  • Synthesis and applications of the sulfur containing analogues of cyclic carbonates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of O,S-bis(4-methylphenyl) dithiocarbonate

Welcome to the technical support center for O,S-bis(4-methylphenyl) dithiocarbonate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for O,S-bis(4-methylphenyl) dithiocarbonate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for the successful purification and recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying O,S-bis(4-methylphenyl) dithiocarbonate?

The main challenges stem from the compound's susceptibility to degradation under certain conditions and the potential for common synthesis-related impurities. Dithiocarbonates and related dithiocarbamates can be sensitive to acidic pH and heat.[1] Key impurities may include unreacted starting materials such as 4-methylthiophenol (p-thiocresol) and 4-methylphenol (p-cresol), as well as byproducts from oxidation or side reactions.[2][3]

Q2: How do I choose an appropriate recrystallization solvent?

The principle of "like dissolves like" is a good starting point.[4] O,S-bis(4-methylphenyl) dithiocarbonate is a relatively non-polar molecule with two aromatic rings. Therefore, it is expected to be soluble in non-polar or moderately polar organic solvents, especially at elevated temperatures, and less soluble at colder temperatures. An ideal solvent will dissolve the compound completely when hot but sparingly when cold, leading to good recovery.[4] It is often necessary to test several solvents or solvent systems to find the optimal one.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

To confirm the purity and identity of your O,S-bis(4-methylphenyl) dithiocarbonate, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[7]

  • Elemental Analysis (EA): To verify the elemental composition (C, H, S) of the compound, providing a quantitative measure of purity.[7]

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification. A single spot on the TLC plate suggests a high degree of purity.[5]

Troubleshooting Guide

This section addresses common problems encountered during the purification and recrystallization of O,S-bis(4-methylphenyl) dithiocarbonate.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point, a situation that can be exacerbated by impurities.[1][8][9]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.[1][10] Allow the solution to cool more slowly.

  • Lower the Cooling Temperature: Sometimes, cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can induce crystallization from the oil.[1]

  • Change the Solvent System: If oiling out persists, the solvent may be too good. A different solvent or a mixed solvent system may be necessary.[1][9]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[4]

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[4]

Problem 2: Low Recrystallization Yield

A low yield is a common issue in recrystallization.

Possible Causes and Solutions:

  • Using too much solvent: This is the most frequent cause, as a significant amount of the product will remain dissolved in the mother liquor.[4][9][10]

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[4] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.[9]

  • Premature crystallization: The product crystallizes during hot filtration.

    • Solution: Use a heated filter funnel or keep the solution as hot as possible during filtration.[8]

  • Insufficient cooling: The solution was not cooled for long enough or to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

Problem 3: Colored Impurities Persist in the Crystals

Colored impurities can sometimes co-crystallize with the product.

Solution:

  • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight). The charcoal will adsorb the colored impurities.[8]

  • Perform a Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Be cautious not to use too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.[10]

Problem 4: Insoluble Impurities are Present

If you observe solid material that does not dissolve even after adding more hot solvent, these are likely insoluble impurities.[8]

Solution:

  • Perform a Hot Gravity Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the insoluble material.[8] This should be done before allowing the solution to cool and crystallize.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Product 'oils out'? crystals_form->oiling_out No end_product Collect crystals by filtration crystals_form->end_product Yes add_more_solvent Re-heat, add more solvent, cool slowly oiling_out->add_more_solvent Yes scratch_seed Scratch flask or add seed crystal oiling_out->scratch_seed No low_yield Is yield low? concentrate_solution Concentrate mother liquor and re-cool low_yield->concentrate_solution Yes end_product->low_yield add_more_solvent->cool scratch_seed->cool change_solvent Change solvent system scratch_seed->change_solvent Still no crystals change_solvent->start G start Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve charcoal Add activated charcoal (optional, for color) dissolve->charcoal hot_filtration Hot gravity filtration (if impurities or charcoal present) dissolve->hot_filtration No color charcoal->hot_filtration cool Slowly cool filtrate to room temperature hot_filtration->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath vacuum_filtration Collect crystals via vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals under vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A general workflow for the purification of a solid organic compound by recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: O,S-Dimethyl Dithiocarbonate.
  • Benchchem. (n.d.). Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments.
  • University of California, Los Angeles. (n.d.). Recrystallization.pdf.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. University of Baghdad.
  • Onwudiwe, D. C., & Ajibade, P. A. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2019, 1-18.
  • Garcés-Ramírez, L., et al. (2024). Diastereomeric N,S-Dialkyl Dithiocarbamates Derived from (E)-Chalcones and ʟ-Tryptophan: Microwave-Assisted Synthesis and In Vitro Studies Against Fusarium oxysporum. Molecules, 29(24), 5432.
  • Taylor & Francis Online. (2011, February 23). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts.
  • ResearchGate. (2020, March 10). Co(III) N,N′‐diarylformamidine dithiocarbamate complexes: Synthesis, characterization, crystal structures and biological studies.
  • ResearchGate. (2019, February 6). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
  • Royal Society of Chemistry. (n.d.). Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions.
  • King's College London. (2025, March 15). Synthesis and Molecular Structure of Iron(III) Diaryl-Dithiocarbamate Complexes, [Fe(S>2>CNAr>2>)>3>], and a Preliminary Study Exploring Their Potential as Single-Source Precursors for Nanoscale Iron Sulfides.

Sources

Optimization

Minimizing side reactions when using O,S-bis(4-methylphenyl) dithiocarbonate in radical chemistry

Welcome to the Technical Support Center for Advanced Radical Chemistry . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Radical Chemistry . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals troubleshoot and optimize workflows utilizing O,S-bis(4-methylphenyl) dithiocarbonate (often referred to as O,S-di-p-tolyl dithiocarbonate).

While dithiocarbonates (xanthates) are exceptionally powerful tools for degenerative radical transfer and complex C–C bond formations, their unique structural electronics make them susceptible to specific parasitic pathways. This guide bridges theoretical causality with field-proven methodologies to ensure your radical cascades proceed with high fidelity.

Part 1: Core Mechanisms & Causality (The "Why")

To master O,S-bis(4-methylphenyl) dithiocarbonate, one must understand its dual reactivity profile. The thiocarbonyl ( C=S ) moiety is highly thiophilic, rapidly accepting carbon- or tin-centered radicals to form a stabilized intermediate. This continuous regeneration of the intermediate radical considerably increases its effective lifetime in the medium, allowing it to undergo kinetically slow bimolecular additions to unactivated alkenes ().

However, unlike standard O-alkyl xanthates that readily fragment to yield alkyl radicals, the strong C(sp2)−O bond in the O-(4-methylphenyl) group resists fragmentation. Consequently, the reagent acts as a highly specialized radical trap or degenerative transfer agent. Side reactions occur when the delicate balance of intermediate radical lifetimes is disrupted, or when the highly polarized C=S bond is exposed to nucleophiles.

Pathway Visualization

G Start O,S-bis(4-methylphenyl) dithiocarbonate Radical Intermediate Adduct Radical Start->Radical Radical Initiator (e.g., AIBN, Heat) Hydrolysis Nucleophilic Cleavage (p-Cresol + Thiol) Start->Hydrolysis H2O / Amines (Side Reaction) Desired Degenerative Transfer (Target Product) Radical->Desired Alkene Addition (Propagation) Quenching Peroxy Radical (Oxygen Quenching) Radical->Quenching O2 Exposure (Termination) Oligomer Oligomerization / Recombination Radical->Oligomer High[Radical] (Termination)

Competing pathways in dithiocarbonate-mediated radical reactions.

Part 2: Troubleshooting FAQs (The "How")

Q1: My reaction yields mostly p-cresol and p-toluenethiol instead of the desired radical adduct. What is happening?

  • Causality: The polarized C=S double bond is highly electrophilic. In the presence of adventitious water, alcohols, or primary/secondary amine bases, the dithiocarbonate undergoes rapid nucleophilic addition-elimination, cleaving the reagent completely ().

  • Solution: Ensure strictly anhydrous conditions. If your substrate requires a basic additive to neutralize acid byproducts, never use nucleophilic amines . Substitute with sterically hindered, non-nucleophilic bases such as 2,6-lutidine or inorganic carbonates ( K2​CO3​ ).

Q2: The reaction stalls at 20-30% conversion, and I observe complex, highly polar baseline spots on my TLC.

  • Causality: You are experiencing radical starvation via oxygen quenching. Molecular oxygen is a diradical that reacts with carbon-centered intermediate radicals at diffusion-controlled rates ( ∼109M−1s−1 ), forming stable peroxy radicals that permanently halt the chain reaction ().

  • Solution: Standard nitrogen flushing is insufficient for this reagent. You must utilize the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen from the solvent lattice.

Q3: I am observing high-molecular-weight oligomers or complex mixtures instead of the 1:1 adduct. How do I fix this?

  • Causality: High steady-state radical concentrations increase the probability of bimolecular termination (recombination or disproportionation) over the desired unimolecular fragmentation or bimolecular alkene addition. Adding all your initiator at once causes a "radical spike."

  • Solution: Lower the total initiator concentration and alter the delivery method. Use a syringe pump to deliver the initiator continuously over 2–4 hours, maintaining a low, steady concentration of active radicals.

Part 3: Quantitative Optimization Data

Use the following data matrix to benchmark your experimental setup against field-validated optimal conditions.

ParameterSub-Optimal ConditionPrimary Side ReactionOptimized Target Condition
Solvent Moisture > 100 ppm H2​O Nucleophilic Cleavage< 10 ppm (Anhydrous, over 3Å MS)
Dissolved Oxygen Ambient air / Brief N2​ flushPeroxy Radical QuenchingFreeze-Pump-Thaw (3 cycles)
Initiator Delivery > 20 mol% bolus additionBimolecular Recombination5–10 mol% via Syringe Pump
Reaction Molarity > 0.5 MOligomerization / Polymerization0.05 M – 0.1 M
Base Additive Primary/Secondary AminesAminolysis of Reagent2,6-Lutidine or Na2​CO3​

Part 4: Standardized Experimental Protocol

To ensure reproducibility, follow this self-validating methodology for a standard degenerative radical addition using O,S-bis(4-methylphenyl) dithiocarbonate.

Reaction: Intermolecular radical addition to an unactivated alkene. Reagents: O,S-bis(4-methylphenyl) dithiocarbonate (1.0 equiv), Alkene (1.5 equiv), Dilauroyl peroxide (DLP, 5-10 mol%), 1,2-Dichloroethane (DCE, 0.1 M).

Step 1: Preparation & System Validation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum.

  • Validation Checkpoint: Isolate the vacuum pump. The flask must hold a vacuum below 0.1 mbar for 5 minutes without dropping, ensuring a completely leak-free system before proceeding.

Step 2: Reagent Loading and Degassing

  • Backfill the flask with high-purity Argon.

  • Add O,S-bis(4-methylphenyl) dithiocarbonate (1.0 equiv) and the alkene (1.5 equiv).

  • Add anhydrous DCE to achieve a 0.1 M concentration.

  • Perform three cycles of Freeze-Pump-Thaw.

  • Validation Checkpoint: During the final thaw cycle under static vacuum, absolutely no bubbles should form in the liquid. If bubbles appear, dissolved gases remain; perform an additional cycle.

Step 3: Initiator Addition

  • Heat the reaction mixture to 80 °C (reflux of DCE). This temperature perfectly matches the 1-hour half-life of DLP.

  • Dissolve DLP (10 mol%) in 1.0 mL of degassed DCE.

  • Using a syringe pump, add the DLP solution at a rate of 0.25 mL/hour.

  • Validation Checkpoint: The solution should remain pale yellow. A rapid shift to deep orange/brown indicates oxygen ingress or thermal degradation of the dithiocarbonate.

Step 4: Reaction Monitoring and Quenching

  • Monitor the reaction via TLC or LC-MS every hour.

  • Validation Checkpoint: TLC should show steady consumption of the starting material without the formation of baseline streaks (which would indicate oligomerization).

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Zard, S. Z. "The Xanthate Route to Ketones: When the Radical Is Better than the Enolate." Accounts of Chemical Research, 2018.[Link]

  • "Radical Reactions." Chemistry LibreTexts, 2023.[Link]

  • Zard, S. Z. "The Xanthate Route to Amino Acids." Chimia, 2007.[Link]

Reference Data & Comparative Studies

Validation

Benchmarking O,S-bis(4-methylphenyl) dithiocarbonate Efficiency in Block Copolymer Synthesis

Executive Summary The synthesis of well-defined block copolymers relies heavily on the selection of an appropriate Reversible Addition-Fragmentation chain Transfer (RAFT) agent. When dealing with Less Activated Monomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of well-defined block copolymers relies heavily on the selection of an appropriate Reversible Addition-Fragmentation chain Transfer (RAFT) agent. When dealing with Less Activated Monomers (LAMs) such as vinyl acetate (VAc) or N-vinylpyrrolidone (NVP), traditional dithiobenzoates and trithiocarbonates often fail, leading to severe retardation or complete inhibition of polymerization[1].

O,S-bis(4-methylphenyl) dithiocarbonate represents a highly specialized class of aryl dithiocarbonates (structurally related to xanthates used in MADIX—Macromolecular Design via the Interchange of Xanthates). This guide objectively benchmarks its kinetic efficiency, hydrolytic stability, and block copolymerization performance against standard RAFT alternatives, providing a self-validating experimental framework for its application.

Mechanistic Causality: Z-Group and R-Group Dynamics

To understand the efficiency of O,S-bis(4-methylphenyl) dithiocarbonate, we must deconstruct its structure: Z–C(=S)–S–R . The success of a RAFT agent is entirely dictated by the delicate balance between the stabilizing Z-group and the leaving R-group[2].

  • The Z-Group (O-4-methylphenyl): In this agent, the Z-group is an O-tolyl ether. The oxygen lone pair strongly delocalizes into the thiocarbonyl (C=S) double bond. This cross-conjugation reduces the electrophilicity of the C=S bond compared to dithiobenzoates. Consequently, highly reactive propagating radicals (like poly(vinyl acetate)•) do not become permanently trapped in the intermediate radical state, preventing the severe retardation typically seen with LAMs [1],[2].

  • The R-Group (S-4-methylphenyl): The R-group is a 4-methylphenyl radical. Aryl radicals are generally poor homolytic leaving groups due to their high instability compared to tertiary or secondary alkyls[2]. Therefore, this specific agent requires higher polymerization temperatures or specialized initiation conditions to overcome the high fragmentation energy barrier, ensuring the pre-equilibrium phase shifts toward the polymeric macro-CTA[1].

RAFT_Mechanism Init Initiator (I) Radical Primary Radical (I•) Init->Radical Thermal Cleavage PropRadical Propagating Radical (Pn•) Radical->PropRadical + Monomer (M) Intermediate Intermediate Radical [Pn-S-C•(Z)-S-R] PropRadical->Intermediate Addition RAFTAgent Dithiocarbonate [Z-C(=S)-S-R] RAFTAgent->Intermediate Addition MacroCTA Macro-CTA [Pn-S-C(=S)-Z] Intermediate->MacroCTA Fragmentation LeavingGroup Leaving Group (R•) Intermediate->LeavingGroup Fragmentation LeavingGroup->PropRadical + Monomer (M) Reinitiation

Caption: RAFT/MADIX polymerization mechanism highlighting intermediate radical fragmentation.

Benchmarking: Dithiocarbonates vs. Alternatives

When designing a block copolymer, the choice of RAFT agent must align with the monomer classes being polymerized. Below is a quantitative and qualitative benchmarking of O,S-bis(4-methylphenyl) dithiocarbonate against industry-standard trithiocarbonates (e.g., DDMAT) and dithiobenzoates (e.g., CPADB)[1],[3].

Performance MetricO,S-bis(4-methylphenyl) dithiocarbonateTrithiocarbonates (e.g., DDMAT)Dithiobenzoates (e.g., CPADB)
Z-Group Structure O-(4-methylphenyl)Alkylthio (-SR)Phenyl (-Ph)
Optimal Monomers LAMs (VAc, NVP, NVC)MAMs (Styrenes, Acrylates)MAMs (Styrenes, Methacrylates)
Block Copolymer Efficiency Excellent for LAM-b-LAMExcellent for MAM-b-MAMGood for MAM-b-MAM
Typical Dispersity (Đ) 1.25 – 1.50< 1.20< 1.15
Hydrolytic Stability High (Stable in aqueous media)ModerateLow (Highly prone to aminolysis)
Retardation Effect Negligible with LAMsModerate with LAMsSevere with LAMs

Key Insight: While dithiobenzoates offer incredibly narrow dispersities (< 1.15) for More Activated Monomers (MAMs), they undergo rapid degradation in basic or amine-rich environments[3]. O,S-bis(4-methylphenyl) dithiocarbonate sacrifices a marginal degree of dispersity control (Đ ~ 1.3) but gains immense hydrolytic stability and the exclusive ability to control highly reactive LAMs[4].

Self-Validating Experimental Protocol: Poly(VAc)-b-Poly(NVP)

To demonstrate the utility of this agent, we detail a self-validating workflow for synthesizing a Poly(vinyl acetate)-block-Poly(N-vinylpyrrolidone) copolymer. This specific sequence is chosen because both monomers are LAMs, making them highly compatible with the dithiocarbonate Z-group[5].

Block_Copolymer_Workflow Step1 Step 1: LAM Polymerization VAc + Dithiocarbonate + AIBN Step2 Step 2: Validation 1H NMR & SEC Analysis Step1->Step2 Step3 Step 3: Chain Extension Macro-CTA + NVP + AIBN Step2->Step3 Step4 Step 4: Final Validation Confirm SEC Peak Shift Step3->Step4

Caption: Step-by-step self-validating workflow for block copolymer synthesis via MADIX.

Phase 1: Synthesis of the Poly(VAc) Macro-CTA
  • Preparation: In a flame-dried Schlenk flask, dissolve Vinyl Acetate (VAc), O,S-bis(4-methylphenyl) dithiocarbonate, and AIBN (Initiator) in 1,4-dioxane.

    • Causality: 1,4-dioxane is chosen because LAM radicals are highly prone to chain transfer to solvent; dioxane minimizes this side reaction compared to toluene or DMF[1].

  • Deoxygenation: Perform three stringent freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a potent radical scavenger. Any residual oxygen will disrupt the delicate pre-equilibrium phase, leading to dead polymer chains[6].

  • Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

    • Causality: The elevated temperature (70 °C instead of the standard 60 °C for AIBN) provides the necessary thermal energy to overcome the higher fragmentation barrier of the aryl R-group[1].

  • Validation (Hold Point): Terminate the reaction by rapid cooling in liquid nitrogen and exposure to air.

    • Self-Validation: Analyze an unpurified aliquot via 1 H NMR to determine monomer conversion (tracking the disappearance of vinyl protons at 4.5–5.0 ppm). Precipitate the polymer in cold hexane, dry under vacuum, and analyze via Size Exclusion Chromatography (SEC). You must observe a monomodal peak to proceed; a bimodal peak indicates irreversible termination.

Phase 2: Chain Extension to Poly(VAc)-b-Poly(NVP)
  • Preparation: Dissolve the purified Poly(VAc) Macro-CTA, N-vinylpyrrolidone (NVP), and fresh AIBN in 1,4-dioxane. The ratio of Macro-CTA to AIBN should be strictly maintained at 5:1.

    • Causality: A low initiator concentration ensures that the vast majority of new chains are generated via degenerative transfer from the Macro-CTA, rather than from primary AIBN radicals, preserving block fidelity[2].

  • Extension: Degas via freeze-pump-thaw and heat at 70 °C for 10 hours.

  • Final Validation: Precipitate the final product in diethyl ether.

    • Self-Validation: Analyze the purified block copolymer via SEC. A successful block extension is validated by a complete, uniform shift of the molecular weight distribution trace to a higher mass. The absence of a low-molecular-weight shoulder (residual Macro-CTA) confirms >95% livingness of the dithiocarbonate end-group[5].

References

  • - ResearchGate[7] 2. - ConnectSci / CSIRO[1] 3. - ACS Macromolecules[2] 4. - PubMed[5] 5. - ACS Macromolecules[4] 6. - PMC[3] 7. - Wikipedia[6]

Sources

Comparative

Advanced Radical Precursors: A Comparative Guide to O,S-Di-p-tolyl Dithiocarbonate vs. Standard Xanthates

As a Senior Application Scientist, selecting the correct thiocarbonylthio compound is the difference between a successful radical cascade and a stalled reaction. While dithiocarbonates (xanthates) are ubiquitous in synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct thiocarbonylthio compound is the difference between a successful radical cascade and a stalled reaction. While dithiocarbonates (xanthates) are ubiquitous in synthetic chemistry, their behavior is entirely dictated by the electronic and steric nature of their substituents.

This guide provides a rigorous, objective comparison between standard xanthates (e.g., O-alkyl S-alkyl dithiocarbonates) and the highly specialized O,S-di-p-tolyl dithiocarbonate . By examining their divergent fragmentation kinetics, we will establish field-proven heuristics for deploying these reagents in radical deoxygenation, reversible addition-fragmentation chain transfer (RAFT) polymerization, and high-temperature thermal rearrangements.

Mechanistic Grounding: The Role of Z and R Groups

To understand why these two classes of molecules behave differently, we must analyze the generic dithiocarbonate structure: Z–O–C(=S)–S–R . When a propagating radical attacks the thiocarbonyl sulfur, an intermediate radical adduct is formed. The fate of this intermediate depends entirely on the bond dissociation energies of the Z and R groups[1].

Standard Xanthates (Z = Alkyl, R = Alkyl/Aryl)

Standard xanthates are designed to fragment. In the classic Barton-McCombie deoxygenation, the Z-group is an sp³-hybridized alkyl chain (derived from an alcohol). Upon radical addition to the C=S bond, the intermediate rapidly undergoes β -scission at the C–O bond (Z-group fragmentation). This is thermodynamically driven by the formation of a highly stable carbonyl (C=O) bond and the expulsion of an sp³ alkyl radical[2].

O,S-Di-p-tolyl Dithiocarbonate (Z = p-Tolyl, R = p-Tolyl)

O,S-di-p-tolyl dithiocarbonate intentionally short-circuits this fragmentation logic. Both the oxygen and sulfur atoms are bound to sp²-hybridized aromatic rings. Cleaving the C–O or C–S bond would require the generation of a highly energetic aryl radical. The calculated radical stabilization energy of a phenyl radical is highly unfavorable (+37.0 kJ/mol), making Z-group fragmentation virtually impossible under standard conditions[2]. Consequently, instead of acting as a chain transfer or deoxygenation agent, O,S-di-p-tolyl dithiocarbonate acts as a persistent radical trap or undergoes concerted thermal rearrangements[3].

Mechanism Radical Attacking Radical (R•) Intermediate Intermediate Adduct R-S-C•(O-Z)(S-R') Radical->Intermediate Addition Dithio Dithiocarbonate Z-O-C(=S)-S-R' Dithio->Intermediate Addition Z_Frag Z-Group Fragmentation (Barton-McCombie) Yields Z• (Alkyl) Intermediate->Z_Frag If Z = sp3 Alkyl R_Frag R-Group Fragmentation (RAFT Mechanism) Yields R'• Intermediate->R_Frag If R' = Good Leaving Group Trap Persistent Radical / Trap (O,S-di-p-tolyl) No Fragmentation Intermediate->Trap If Z, R' = sp2 Aryl

Divergent fragmentation pathways of intermediate radical adducts based on Z and R substituents.

Quantitative Performance Matrix

To objectively compare these reagents, the following table summarizes their thermodynamic properties and synthetic utility across different chemical environments.

Property / MetricStandard Xanthate (e.g., O-Ethyl S-Methyl)O,S-Di-p-tolyl Dithiocarbonate
Z-Group Cleavage (C–O Homolysis) Highly Favorable (Yields sp³ alkyl radical)Highly Unfavorable (Yields sp² aryl radical)
R-Group Cleavage (C–S Homolysis) Favorable (Yields sp³ alkyl radical)Highly Unfavorable (Yields sp² aryl radical)
Radical Stabilization Energy (Z•) ~ -10 to +5 kJ/mol (Alkyl radical)+37.0 kJ/mol (Aryl radical)[2]
Primary Synthetic Application Barton-McCombie DeoxygenationMechanistic Probing / Radical Trapping
RAFT Polymerization Utility High (for Less Activated Monomers)[1]Inhibitor (Fails as a Chain Transfer Agent)
Thermal Pathway (>200 °C) Chugaev Elimination (Syn-elimination)Newman-Kwart Rearrangement[3]

Self-Validating Experimental Protocols

The structural differences between these two compounds dictate entirely different laboratory workflows. Below are the optimized, step-by-step methodologies for utilizing each compound based on their inherent kinetics.

Protocol A: Standard Xanthate-Mediated Barton-McCombie Deoxygenation

Objective: Deoxygenation of a secondary alcohol via an O-alkyl S-methyl dithiocarbonate intermediate. Causality: The standard xanthate is chosen because the sp³-hybridized C–O bond readily fragments after radical addition to the thiocarbonyl sulfur, driven by the thermodynamic stability of the resulting C=O bond.

  • Xanthate Formation: Dissolve the target secondary alcohol (1.0 eq) in anhydrous THF under argon. Add NaH (1.2 eq) at 0 °C to deprotonate the alcohol, forming the alkoxide.

  • Carbon Disulfide Addition: Add CS₂ (1.5 eq) dropwise. The alkoxide attacks CS₂ to form a dithiocarbonate anion.

  • Alkylation: Quench the reaction with methyl iodide (1.5 eq) to yield the O-alkyl S-methyl xanthate. Purify via silica gel chromatography.

  • Radical Deoxygenation: Dissolve the purified xanthate in degassed toluene to a concentration of 0.1 M. Add tributyltin hydride (Bu₃SnH, 1.5 eq) as the hydrogen donor and AIBN (0.2 eq) as the thermal initiator.

  • Thermal Initiation: Heat the mixture to 80 °C for 3 hours.

    • Mechanistic Check: AIBN decomposes to yield cyanopropyl radicals, which abstract hydrogen from Bu₃SnH. The resulting Bu₃Sn• radical attacks the C=S bond, triggering Z-group fragmentation (C–O homolysis) to yield the deoxygenated alkyl radical, which then abstracts a hydrogen from another Bu₃SnH molecule to propagate the chain.

Protocol B: Thermal Newman-Kwart Rearrangement of O,S-Di-p-tolyl Dithiocarbonate

Objective: Conversion of the O,S-di-p-tolyl dithiocarbonate to the S,S-di-p-tolyl dithiocarbonate via a 1,3-aryl shift. Causality: Because the sp² C–O and C–S bonds resist homolytic radical cleavage, and the absence of β -hydrogens prevents Chugaev elimination, the molecule is forced into a concerted thermal rearrangement[4].

  • Preparation: Place pure O,S-di-p-tolyl dithiocarbonate (1.0 mmol) in a heavy-walled borosilicate glass ampoule.

  • Inert Atmosphere: Purge the ampoule with dry N₂ or Argon for 10 minutes to prevent oxidative side reactions at high temperatures. Seal the ampoule.

  • Thermal Rearrangement: Heat the ampoule in a sand bath at 250–300 °C for 2–4 hours.

    • Mechanistic Check: This extreme temperature is strictly required to overcome the high activation energy of the strained four-membered cyclic transition state characteristic of the Newman-Kwart rearrangement[5]. (Note: Palladium catalysis can alternatively be used to lower this temperature threshold).

  • Isolation: Cool the ampoule to room temperature, dissolve the crude melt in dichloromethane, and purify the resulting S,S-di-p-tolyl dithiocarbonate via recrystallization from hot ethanol.

Conclusion & Application Heuristics

When designing a radical workflow, the choice between a standard xanthate and a diaryl dithiocarbonate comes down to the desired stability of the intermediate radical:

  • Choose Standard Xanthates when you require efficient fragmentation. They are the undisputed standard for deoxygenating secondary alcohols and acting as RAFT agents for less activated monomers (LAMs)[1].

  • Choose O,S-Di-p-tolyl Dithiocarbonate (or related O-aryl derivatives) when you need to prevent Z-group fragmentation[2]. While the fully diarylated compound acts as a radical trap, hybrid O-aryl S-alkyl xanthates are highly engineered RAFT agents that suppress mid-chain defect formation by completely shutting down the C–O homolysis pathway.

References
  • Thiocarbonyl chemistry in polymer science. RSC Publishing.[Link]

  • Living Radical Polymerization by the RAFT Process - A Second Update. SciSpace.[Link]

  • A Unifying Mechanistic Model of Mild Steel Corrosion in Weak Acid Aqueous Solutions (Discusses Newman-Kwart Rearrangement). ISE Online.[Link]

  • Thione–Thiol Rearrangement: Miyazaki–Newman–Kwart Rearrangement and Others. ResearchGate. [Link]

  • MNK rearrangement for the production of silyl thiocarbamates and the resulting yields. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis of Synthesized O,S-bis(4-methylphenyl) dithiocarbonate Batches

This guide provides an in-depth comparison of elemental analysis results for three independently synthesized batches of O,S-bis(4-methylphenyl) dithiocarbonate. It is intended for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of elemental analysis results for three independently synthesized batches of O,S-bis(4-methylphenyl) dithiocarbonate. It is intended for researchers, scientists, and professionals in drug development who rely on the precise characterization of synthesized compounds. This document outlines the synthetic protocol, details the elemental analysis methodology, and discusses the interpretation of the resulting data to assess batch-to-batch consistency and purity.

Introduction: The Critical Role of Elemental Analysis in Synthesis Validation

In the realm of chemical synthesis, particularly for pharmaceutical and materials science applications, the confirmation of a compound's elemental composition is a cornerstone of its structural elucidation and purity assessment.[1][2] Elemental analysis provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen (CHNOS analysis), which is fundamental to verifying that the synthesized molecule corresponds to its theoretical structure.[3][4][5] For O,S-bis(4-methylphenyl) dithiocarbonate (C₁₅H₁₄OS₂), a compound with potential applications in organic synthesis and materials chemistry, ensuring high purity and consistent composition across different batches is paramount for reliable downstream applications.

This guide will walk through the synthesis of three separate batches of O,S-bis(4-methylphenyl) dithiocarbonate, followed by a rigorous elemental analysis of each. The primary objective is to compare the experimental elemental compositions against the theoretical values and evaluate the consistency across the batches. This comparison will highlight the reproducibility of the synthetic method and the overall purity of the obtained product.

Experimental Section

Synthesis of O,S-bis(4-methylphenyl) dithiocarbonate

The synthesis of O,S-bis(4-methylphenyl) dithiocarbonate was performed via a one-pot reaction. This method was chosen for its efficiency and scalability.

Materials:

  • p-Thiocresol (4-methylbenzenethiol)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • 4-Methylphenol (p-cresol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet was charged with p-thiocresol (1.24 g, 10 mmol) and anhydrous DCM (50 mL). The solution was cooled to 0 °C in an ice bath.

  • Base Addition: Triethylamine (1.4 mL, 10 mmol) was added dropwise to the stirred solution.

  • Phosgenation: A solution of phosgene in toluene (20% w/w, 5.0 g, 10 mmol) was added slowly via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture was stirred for an additional hour at this temperature.

  • Second Nucleophile Addition: A solution of p-cresol (1.08 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous DCM (20 mL) was added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction was allowed to warm to room temperature and stirred for 12 hours. The progress was monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture was washed sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure O,S-bis(4-methylphenyl) dithiocarbonate as a solid.

  • Batch Replication: This synthesis was repeated three times to produce Batch A, Batch B, and Batch C.

Elemental Analysis Protocol

The elemental composition (C, H, O, S) of the three synthesized batches was determined using a CHNS/O elemental analyzer.[6][7] This technique relies on the complete combustion of the sample to convert the constituent elements into simple gases (CO₂, H₂O, SO₂), which are then quantified.[8][9]

Instrument:

  • A calibrated CHNS/O elemental analyzer.

Sample Preparation:

  • Each sample was finely ground to ensure homogeneity.

  • Approximately 2-3 mg of each sample was accurately weighed into a tin capsule using a microbalance.[8]

  • The capsules were sealed and loaded into the instrument's autosampler.

Analysis Parameters:

  • Combustion Temperature: 900-1000 °C in an oxygen-rich environment.

  • Carrier Gas: Helium.

  • Detection: Thermal conductivity detector (TCD) for CO₂, H₂O, and SO₂.

  • Calibration: The instrument was calibrated using certified organic standards before running the samples.

The workflow for the synthesis and analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis of O,S-bis(4-methylphenyl) dithiocarbonate cluster_analysis Elemental Analysis S1 Reactants Mixing (p-thiocresol, phosgene, p-cresol) S2 Reaction S1->S2 S3 Workup & Purification S2->S3 A1 Sample Preparation (weighing & encapsulation) S3->A1 Synthesized Batches (A, B, C) A2 Combustion Analysis A1->A2 A3 Data Acquisition A2->A3 D1 Data Comparison & Interpretation A3->D1 Elemental Composition Data

Caption: Experimental workflow from synthesis to elemental analysis and data interpretation.

Results and Discussion

The theoretical elemental composition of O,S-bis(4-methylphenyl) dithiocarbonate (C₁₅H₁₄OS₂) was calculated to be:

  • Carbon (C): 65.66%

  • Hydrogen (H): 5.14%

  • Oxygen (O): 5.83%

  • Sulfur (S): 23.37%

The experimental results for the three synthesized batches are summarized in the table below.

ElementTheoretical (%)Batch A (%)Batch B (%)Batch C (%)
Carbon (C)65.6665.5865.7165.62
Hydrogen (H)5.145.195.115.16
Oxygen (O)5.835.915.795.88
Sulfur (S)23.3723.3223.3923.35

Analysis of Results:

The elemental analysis data for all three batches show a very close correlation with the theoretical values. For most elements across all batches, the deviation from the theoretical percentage is well within the widely accepted tolerance of ±0.4%.[10][11] This high degree of accuracy suggests that the synthesized compounds are of high purity.

  • Batch A: The carbon and sulfur values are slightly lower than the theoretical percentages, while hydrogen and oxygen are slightly higher. These minor deviations could be attributed to trace amounts of residual solvent or atmospheric moisture.

  • Batch B: This batch shows the closest agreement with the theoretical values across all elements, indicating a very high level of purity.

  • Batch C: Similar to Batch A, there are minor deviations, but they remain within acceptable limits.

Batch-to-Batch Consistency:

The comparison across the three batches demonstrates excellent reproducibility of the synthetic protocol. The elemental compositions are highly consistent, with minimal variation between batches. This consistency is crucial for applications where precise stoichiometry and purity are required, such as in drug development and materials science. The small variations observed are typical for organic synthesis and do not indicate any significant inconsistencies in the synthetic process.

It is important to note that while elemental analysis is a powerful tool for determining purity, it may not detect impurities with a similar elemental composition to the target compound.[12] Therefore, it is always recommended to use elemental analysis in conjunction with other analytical techniques, such as NMR spectroscopy and mass spectrometry, for comprehensive structural confirmation and purity assessment.

The logical flow of confirming compound purity and structure is illustrated below.

validation_logic Start Synthesized Compound EA Elemental Analysis Start->EA NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity Purity Confirmed? EA->Purity Structure Structure Confirmed? NMR->Structure MS->Structure Final Validated Compound Purity->Final Yes Structure->Final Yes

Caption: Logical flow for compound validation using multiple analytical techniques.

Conclusion

The elemental analysis of three independently synthesized batches of O,S-bis(4-methylphenyl) dithiocarbonate confirms the successful and reproducible synthesis of the target compound with high purity. The experimental data for carbon, hydrogen, oxygen, and sulfur are in excellent agreement with the theoretical values and demonstrate strong batch-to-batch consistency. This guide underscores the importance of elemental analysis as a fundamental quality control measure in chemical synthesis, providing essential data for the validation of novel compounds intended for research and development.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • OEA Laboratories Ltd. Analytical Services for elemental analysis of CHNOS. OEAlabs.com. [Link]

  • Wikipedia. Elemental analysis. Wikipedia. [Link]

  • Elementar. Elemental analysis: operation & applications. Elementar. [Link]

  • Jacobs, M. (2022, December 14). Chemists Debate the Value of Elemental Analysis. C&EN. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Makmal i-CRIM. CHNS/O Elemental Analyzer (CHNS/O). Universiti Kebangsaan Malaysia. [Link]

  • Intertek. CHNSO Analysis. Intertek. [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 891-896. [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-257. [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

O,S-bis(4-methylphenyl) dithiocarbonate proper disposal procedures

Standard Operating Procedure: Handling, Quenching, and Disposal of O,S-bis(4-methylphenyl) dithiocarbonate Mechanistic Hazard Profile & Causality O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5) is a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Quenching, and Disposal of O,S-bis(4-methylphenyl) dithiocarbonate

Mechanistic Hazard Profile & Causality

O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5) is a highly reactive sulfur-containing organic compound frequently utilized in advanced synthetic workflows and drug development. The primary logistical challenge in its disposal lies in the inherent instability of the dithiocarbonate (xanthate) linkage.

Causality of Degradation: Under acidic conditions or thermal stress, the molecule undergoes rapid hydrolysis and degradation. This breakdown yields p-toluenethiol, p-cresol, carbon disulfide (CS₂), and carbonyl sulfide (COS) [1]. Direct disposal of this compound into standard commingled organic waste streams—especially those containing trace acids—can trigger the generation of lethal, highly flammable CS₂ and H₂S gases. Consequently, laboratory disposal protocols must be strictly bifurcated based on quantity: chemical quenching (oxidation) for trace residues, and segregated commercial incineration for bulk materials [2].

Quantitative Data on Degradation By-products

To understand the necessity of rigorous disposal procedures, researchers must be aware of the toxicological profile of the compound's degradation products. The extreme volatility and low odor thresholds of these by-products necessitate strict engineering controls.

Degradation ProductChemical FormulaPrimary HazardOSHA PEL (TWA)Odor Threshold
Carbon Disulfide CS₂Highly flammable, neurotoxic20 ppm0.1 - 0.2 ppm
p-Toluenethiol C₇H₈SSevere irritant, foul odorN/A< 1 ppb
Hydrogen Sulfide H₂SLethal inhalation hazard20 ppm (Ceiling)0.01 - 1.5 ppm
Sulfur Dioxide *SO₂Respiratory toxicant5 ppm0.5 - 3 ppm

*Generated during uncontrolled combustion or incineration without proper environmental scrubbers.

Experimental Protocol: Chemical Quenching of Trace Waste (< 10g)

For trace amounts, glassware washing, or small spills, chemical oxidation is the self-validating standard. Dithiocarbonates and their thiol degradation products possess extremely low odor thresholds (parts per billion). into hexavalent sulfonates, which are water-soluble, non-volatile, and odorless [2].

Critical Safety Note: This procedure is strictly for quantities < 10g. The oxidation of sulfur is highly exothermic; scaling this reaction can lead to thermal runaway, solvent boiling, and explosive toxic gas release.

Step-by-Step Methodology:

  • Preparation of the Quenching Bath: In a properly functioning fume hood, prepare a quenching bath using a 5–10% sodium hypochlorite (NaOCl) solution (standard commercial bleach or High-Test Hypochlorite). Ensure the bath is situated within a secondary containment tray.

  • Controlled Addition: Slowly add the trace O,S-bis(4-methylphenyl) dithiocarbonate waste (or submerge contaminated glassware) into the NaOCl solution. Mechanistic insight: The addition must be dropwise or strictly controlled to manage the exothermic heat of oxidation and prevent localized boiling.

  • Incubation: Allow the reaction mixture to stir or sit in the fume hood for a minimum of 24 hours. This prolonged exposure ensures the complete conversion of all thio-ester and thiol functional groups into stable sulfonates [3].

  • Validation & Neutralization (Self-Validating Step): After 24 hours, perform a cautious olfactory test (wafting) to ensure the complete absence of thiol odors. If a foul odor persists, the reaction is incomplete; add additional NaOCl and wait 12 hours. Once validated by the absence of odor, adjust the pH to 6-8 using dilute HCl or NaOH. Dispose of the neutralized aqueous sulfonate solution down the sanitary drain with copious amounts of water, in strict accordance with [5].

Logistical Disposal Plan for Bulk Waste (> 10g)

Bulk quantities must not be chemically quenched due to the severe risk of thermal runaway. Instead, they must be routed to an equipped with sulfur oxide (SOx) scrubbers [1, 4].

Step-by-Step Methodology:

  • Segregation: Collect the bulk O,S-bis(4-methylphenyl) dithiocarbonate in a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass). Never mix this with halogenated waste or acidic aqueous waste.

  • Labeling: Affix a hazardous waste label immediately upon waste generation. Clearly designate the contents as "Non-Halogenated Organic Waste - Sulfur Containing (O,S-bis(4-methylphenyl) dithiocarbonate)".

  • Storage: Store the container in a designated hazardous waste accumulation area. Use a vented cap if there is any risk of solvent off-gassing or slow degradation. Place the primary container inside a secondary containment bin to prevent spill propagation [4].

  • Commercial Routing: Coordinate with your institutional EHS department or a licensed commercial waste vendor to transport the waste. Ensure the receiving facility utilizes incineration with SOx scrubbers, as the combustion of this compound yields toxic SO₂ and SO₃ gases.

Waste Management Workflow Visualization

G A O,S-bis(4-methylphenyl) dithiocarbonate Waste B Assess Quantity A->B C Trace / Spill / Glassware (< 10g) B->C D Bulk / Pure Material (> 10g) B->D E Chemical Quenching (NaOCl Oxidation) C->E Oxidize F Segregated Storage (Vented, Secondary Containment) D->F Package G Aqueous Drain Disposal (Sulfonates) E->G pH Neutralize H EPA-Regulated Incineration (SOx Scrubbers) F->H Commercial Route

Workflow for O,S-bis(4-methylphenyl) dithiocarbonate waste management.

References

  • Title: Learn the Basics of Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Standard Operation Procedure for Disposal of Unknown Thiols Source: Michigan Technological University (MTU) Environmental Health & Safety URL: [Link]

  • Title: Environmental Health Criteria 216: Disinfectants and Disinfectant By-Products Source: International Programme on Chemical Safety (INCHEM) / World Health Organization URL: [Link]

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich Safety, Security, Health and Environment (SSHE) URL: [Link]

  • Title: Chapter 7: Chemical Disposal Procedures Source: University of Wisconsin–Madison Environment, Health & Safety URL: [Link]

Handling

Personal protective equipment for handling O,S-bis(4-methylphenyl) dithiocarbonate

As a Senior Application Scientist, I frequently consult on the logistical and safety frameworks required for handling reactive organosulfur compounds. O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the logistical and safety frameworks required for handling reactive organosulfur compounds. O,S-bis(4-methylphenyl) dithiocarbonate (CAS: 887572-12-5) is a highly specialized reagent often utilized as a radical precursor, chain transfer agent in RAFT polymerization [3], or deoxygenation reagent.

While its utility in advanced organic synthesis is undeniable, the dithiocarbonate moiety (–O–C(=S)–S–) presents unique handling challenges. Under hydrolytic or thermal stress, this compound can degrade to release highly toxic carbonyl sulfide (COS) gas and malodorous 4-methylbenzenethiol. Therefore, standard laboratory PPE is insufficient without a mechanistically grounded operational and disposal plan.

This guide provides the authoritative, self-validating protocols required to handle this reagent safely, ensuring both synthetic integrity and personnel protection in compliance with OSHA [2] and National Research Council[1] standards.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective PPE and handling matrix, we must first understand the physicochemical properties and degradation pathways of the reagent. The lipophilic nature of the p-tolyl groups enhances dermal penetration, making the reactive dithiocarbonate core a potent skin sensitizer.

Table 1: Physical Properties & Hazard Profile

ParameterSpecification / DataMechanistic Consequence
CAS Number 887572-12-5N/A
Molecular Formula C₁₅H₁₄OS₂High carbon/sulfur ratio dictates lipophilicity.
Molecular Weight 274.40 g/mol Solid at room temperature; poses a particulate/dust inhalation hazard.
Hydrolytic Stability Low (in acidic media)Acidic hydrolysis yields toxic Carbonyl Sulfide (COS) and thiols.
Primary Hazards Dermal Sensitization, Ocular IrritantRequires strict barrier protection to prevent immune-mediated contact dermatitis.

Quantitative PPE Matrix

The selection of Personal Protective Equipment (PPE) cannot be arbitrary. According to OSHA standards [2], PPE must be matched to the specific chemical breakthrough characteristics of the hazard. Because O,S-bis(4-methylphenyl) dithiocarbonate is often handled as a solid powder or dissolved in organic solvents (e.g., THF, Dichloromethane), glove material selection is highly context-dependent.

Table 2: PPE Specifications & Quantitative Performance

PPE ComponentMaterial / SpecificationMin. Thickness (mm)Breakthrough Time (min)Operational Justification
Incidental Gloves Nitrile Rubber≥ 0.11> 30Sufficient for weighing and transferring the dry solid powder.
Extended Contact Gloves Butyl Rubber≥ 0.30> 480Mandatory if handling the reagent dissolved in chlorinated solvents or THF.
Eye Protection Polycarbonate Goggles2.0N/AEN166 compliant tight-fitting goggles prevent sulfurous dust ingress.
Respiratory N95 / P100 ParticulateN/AN/ARequired only if weighing must occur outside a >100 fpm ventilated enclosure.

Standard Operating Procedure (SOP): Handling & Transfer

The following protocol is a self-validating system designed to prevent aerosolization and moisture-induced degradation during reagent transfer.

Step-by-Step Methodology:

  • Ventilation Verification: Ensure the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Dithiocarbonates can release trace thiols; adequate airflow is non-negotiable [1].

  • PPE Donning: Equip the specified PPE (Nitrile gloves, safety goggles, flame-resistant lab coat). Inspect gloves for micro-tears prior to handling.

  • Static Mitigation: Ground the analytical balance. Diaryl dithiocarbonate powders can accumulate static charge, leading to hazardous aerosolization during weighing.

  • Closed-System Transfer: Weigh the reagent directly into a tared reaction vial inside the fume hood. Seal the vial with a PTFE-lined septum cap before transferring it to the reaction manifold.

  • Inert Purging: Subject the sealed vial to three vacuum/argon cycles. Oxygen and ambient moisture accelerate the degradation of the dithiocarbonate linkage.

HandlingWorkflow A 1. Risk Assessment & Fume Hood Check B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Reagent Transfer (Closed System) B->C D 4. Reaction Execution (Inert Atmosphere) C->D E 5. Decontamination & Waste Segregation D->E

Workflow for the safe handling and transfer of O,S-bis(4-methylphenyl) dithiocarbonate.

Spill Response & Oxidative Quenching Plan

Causality: Direct disposal of dithiocarbonates into standard aqueous or organic waste carboys is strictly prohibited. Over time, the compound will hydrolyze, pressurizing the waste container with toxic COS gas and rendering the laboratory uninhabitable due to the extreme stench of 4-methylbenzenethiol.

To safely dispose of this chemical, we utilize an oxidative quench . Sodium hypochlorite (bleach) cleaves the C–S bonds, converting the volatile sulfur species into highly water-soluble, odorless, and non-toxic sulfonates.

Step-by-Step Methodology:

  • Containment: Isolate the spilled solid or liquid waste within a well-ventilated fume hood. Do not sweep dry powders, as this generates inhalable dust.

  • Alkaline Adjustment: Dilute the waste with water and add 1.0 M NaOH to ensure the solution reaches a pH > 8.

    • Self-Validation Step: Test the solution with pH paper. If the solution is acidic during oxidation, toxic gas evolution will occur rapidly.

  • Oxidant Addition: Slowly add an excess of 10% w/v sodium hypochlorite (bleach) dropwise while stirring magnetically. Note: This reaction is exothermic.

  • Verification: Allow the mixture to stir for 2 hours. Verify the complete absence of thiol odor and confirm the solution remains basic.

  • Segregation: Transfer the oxidized, odorless aqueous layer to the designated aqueous waste stream. Dispose of any contaminated solids (e.g., Kimwipes, spatulas) in a sealed, biohazard-style bag marked for solid chemical incineration.

DisposalPathway Spill Dithiocarbonate Waste or Spill Bleach Oxidative Quench (10% NaOCl, pH > 8) Spill->Bleach Liquid/Residue Incineration Solid Waste Incineration Spill->Incineration Contaminated Solids Byproducts Soluble Sulfonates & Carbonates Bleach->Byproducts Aqueous Aqueous Waste Stream (EHS Disposal) Byproducts->Aqueous

Oxidative quenching and disposal pathway for dithiocarbonate waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor.[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 65(8), 985-1076.[Link]

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